molecular formula C9H10ClNO2 B14076511 3-Chloro-5-(dimethylamino)benzoic acid CAS No. 157383-65-8

3-Chloro-5-(dimethylamino)benzoic acid

Cat. No.: B14076511
CAS No.: 157383-65-8
M. Wt: 199.63 g/mol
InChI Key: QFLRQTBKBICQET-UHFFFAOYSA-N
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Description

3-Chloro-5-(dimethylamino)benzoic acid is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-(dimethylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(dimethylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157383-65-8

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

3-chloro-5-(dimethylamino)benzoic acid

InChI

InChI=1S/C9H10ClNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13)

InChI Key

QFLRQTBKBICQET-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C(=O)O)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-(dimethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-5-(dimethylamino)benzoic acid, a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related compounds to offer well-grounded predictions of its properties, synthesis, and potential applications.

Core Molecular Attributes

3-Chloro-5-(dimethylamino)benzoic acid is characterized by a benzene ring substituted with a carboxylic acid group, a chloro group, and a dimethylamino group at positions 1, 3, and 5, respectively.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol Calculated
Monoisotopic Mass 199.04001 Da[1]
Canonical SMILES CN(C)C1=CC(=CC(=C1)C(=O)O)Cl[1]
InChI Key QFLRQTBKBICQET-UHFFFAOYSA-N[1]

The presence of both an electron-donating dimethylamino group and an electron-withdrawing chloro group on the aromatic ring influences the molecule's electronic properties and reactivity. The carboxylic acid moiety provides a handle for further chemical modifications, such as amidation or esterification.

Caption: 2D structure of 3-Chloro-5-(dimethylamino)benzoic acid.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Related Compound Data
Melting Point 160-180 °CThe melting point of 3-(dimethylamino)benzoic acid is 148-150 °C[2]. The addition of a chloro group is expected to increase the melting point due to increased molecular weight and intermolecular interactions.
Solubility Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.3-(Dimethylamino)benzoic acid is soluble in methanol and insoluble in water[2]. The presence of the polar carboxylic acid and dimethylamino groups suggests solubility in polar organic solvents.
pKa ~3.5 - 4.5The pKa of the carboxylic acid group is influenced by the electronic effects of the other substituents.
Appearance Off-white to light yellow crystalline solidBased on the appearance of similar substituted benzoic acids[2].

Proposed Synthesis Pathway

A plausible synthetic route to 3-Chloro-5-(dimethylamino)benzoic acid can be envisioned starting from 3,5-dinitrobenzoic acid. This multi-step synthesis involves reduction of the nitro groups, followed by exhaustive methylation and a Sandmeyer reaction.

Synthesis_Workflow A 3,5-Dinitrobenzoic Acid B 3,5-Diaminobenzoic Acid A->B Reduction (e.g., H₂, Pd/C or Sn/HCl) C 3,5-Bis(dimethylamino)benzoic Acid B->C Exhaustive Methylation (e.g., CH₃I, K₂CO₃) D 3-Amino-5-(dimethylamino)benzoic Acid Diazonium Salt C->D Selective Diazotization (NaNO₂, HCl) E 3-Chloro-5-(dimethylamino)benzoic Acid D->E Sandmeyer Reaction (CuCl)

Caption: Proposed synthetic workflow for 3-Chloro-5-(dimethylamino)benzoic acid.

Experimental Protocol (General)

Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid A solution of 3,5-dinitrobenzoic acid in a suitable solvent (e.g., ethanol) is treated with a reducing agent. Common methods include catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst) or metal-acid reduction (e.g., tin or iron in the presence of hydrochloric acid)[3]. The reaction is monitored until the starting material is consumed. The product, 3,5-diaminobenzoic acid, is then isolated and purified.

Step 2: Exhaustive Methylation of 3,5-Diaminobenzoic Acid The resulting 3,5-diaminobenzoic acid is dissolved in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., potassium carbonate). An excess of a methylating agent, such as methyl iodide, is added, and the reaction is heated. This step would likely lead to the formation of 3,5-bis(dimethylamino)benzoic acid.

Step 3: Selective Diazotization and Sandmeyer Reaction This step presents a significant challenge due to the presence of two amino groups. A carefully controlled reaction at low temperatures with one equivalent of sodium nitrite in acidic conditions would be required to selectively form the mono-diazonium salt. The subsequent introduction of a copper(I) chloride catalyst (Sandmeyer reaction) would replace the diazonium group with a chloro substituent to yield the final product.

Predicted Spectroscopic Data

The following are predictions for the key spectroscopic features of 3-Chloro-5-(dimethylamino)benzoic acid, based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The aromatic region would likely display three signals, corresponding to the protons at positions 2, 4, and 6 of the benzene ring. The methyl protons would appear as a singlet, integrating to six protons.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in the typical range, with their chemical shifts influenced by the attached substituents. The two methyl carbons of the dimethylamino group would appear as a single upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹[4].

  • C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹[4].

  • C-N stretch (Aromatic Amine): A band in the region of 1360-1250 cm⁻¹.

  • C-Cl stretch: An absorption in the fingerprint region, typically around 800-600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern, with the ratio of the M and M+2 peaks being approximately 3:1. Fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the dimethylamino group.

Applications in Medicinal Chemistry and Drug Development

While specific applications for 3-Chloro-5-(dimethylamino)benzoic acid are not extensively documented, its structural motifs are present in many biologically active compounds. The dimethylamine pharmacophore is found in a wide range of FDA-approved drugs, including anticancer, antihistaminic, and CNS-active agents[5][6]. Chloro-containing molecules also have significant pharmaceutical applications[7].

Derivatives of structurally similar compounds, such as 3-(3,5-dichlorophenyl)benzoic acid, have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's[8]. It is plausible that 3-Chloro-5-(dimethylamino)benzoic acid could serve as a valuable building block for the synthesis of novel therapeutic agents.

Potential_Applications cluster_Applications Potential Research Areas A 3-Chloro-5-(dimethylamino)benzoic Acid B Scaffold for Library Synthesis A->B C Synthesis of Bioactive Molecules B->C D Anticancer Agents C->D E CNS-Active Compounds C->E F Enzyme Inhibitors C->F

Caption: Potential applications of 3-Chloro-5-(dimethylamino)benzoic acid in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Chloro-5-(dimethylamino)benzoic acid is not available. However, based on the functional groups present and the SDS of related compounds like 3-(dimethylamino)benzoic acid and 3-chlorobenzoic acid, the following precautions should be taken:

  • Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system[9][10].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood[11].

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water[9].

    • Eye Contact: Rinse cautiously with water for several minutes[9].

    • Inhalation: Move to fresh air[9].

    • Ingestion: Wash out mouth with water and seek medical attention[10].

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents[9].

Conclusion

3-Chloro-5-(dimethylamino)benzoic acid is a molecule with significant potential as a building block in organic synthesis and medicinal chemistry. While direct experimental data is limited, this guide provides a robust, predictive overview of its properties, synthesis, and potential applications based on the known characteristics of structurally related compounds. Further research into this molecule is warranted to fully elucidate its properties and unlock its potential in the development of novel chemical entities.

References

  • Chemical Synthesis Database. (2025, May 20). 3,5-dichloro-4-dimethylaminobenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-5-(dimethylamino)benzoic acid (C9H10ClNO2). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-chloro-. Retrieved from [Link]

  • Kumar, V., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

  • EPA. (2025, October 15). 5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid Properties. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 9). infrared spectrum of benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-chloro-. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-chloro-. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Diaminobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • RSC Publishing. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]

  • ACS Publications. (2025, March 28). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

Sources

The Solubility Dichotomy: A Technical Guide to 3-Chloro-5-(dimethylamino)benzoic Acid in DMSO vs. Water

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in biological and chemical systems, profoundly influencing its suitability for therapeutic development. This guide provides a detailed examination of the differential solubility of 3-Chloro-5-(dimethylamino)benzoic acid, a substituted benzoic acid derivative, in two common solvents: the polar aprotic solvent dimethyl sulfoxide (DMSO) and the polar protic solvent water. By dissecting the molecular structure of the solute and the fundamental properties of each solvent, we will elucidate the intermolecular forces that govern its dissolution. This guide offers a robust theoretical framework, practical experimental protocols for solubility determination, and an analysis of the implications for drug discovery and development.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery, an active pharmaceutical ingredient (API) must be soluble in a relevant physiological medium to be absorbed and exert its therapeutic effect. Poor aqueous solubility is a major hurdle, often leading to low bioavailability and the termination of promising drug candidates. 3-Chloro-5-(dimethylamino)benzoic acid serves as an exemplary case study for understanding the principles of solubility. Its structure, featuring a carboxylic acid, a tertiary amine, and a chlorinated aromatic ring, presents a complex interplay of polar and non-polar characteristics. Understanding its solubility in a versatile organic solvent like DMSO, used for compound storage and high-throughput screening, versus its behavior in an aqueous environment is fundamental for any researcher working with this or structurally related molecules.

Physicochemical Profile of 3-Chloro-5-(dimethylamino)benzoic Acid

A molecule's structure is the primary determinant of its physical properties. The key characteristics of 3-Chloro-5-(dimethylamino)benzoic acid are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[PubChem][1]
Molecular Weight 199.63 g/mol [PubChem][1]
Predicted XlogP 2.2[PubChem][1]
Structure A benzoic acid core substituted with a chloro group and a dimethylamino group at the meta positions.-

The positive XlogP value suggests a degree of lipophilicity, hinting at a preference for non-polar environments over water.[1] The presence of both an acidic (carboxylic acid) and a basic (dimethylamino) functional group makes the molecule zwitterionic, meaning its net charge and, consequently, its aqueous solubility will be highly dependent on pH.

Solvent Properties: A Tale of Two Polarities

The adage "like dissolves like" is a foundational concept in solubility, emphasizing that substances with similar intermolecular forces are more likely to be miscible.

Water (H₂O): The Universal Protic Solvent

Water is a highly polar molecule capable of forming extensive hydrogen bond networks. Its small size and ability to act as both a hydrogen bond donor and acceptor make it an excellent solvent for ionic compounds and polar molecules that can participate in this bonding, such as sugars and simple alcohols.

Dimethyl Sulfoxide (DMSO): The Potent Aprotic Solvent

DMSO ((CH₃)₂SO) is a highly polar aprotic solvent.[2] This means that while it has a significant dipole moment due to the S=O bond, it lacks acidic protons and cannot act as a hydrogen bond donor.[3] It is an exceptional solvent for a wide range of polar and non-polar compounds.[2][4] Its ability to disrupt crystal lattice structures and solvate a variety of molecules makes it indispensable in drug discovery for creating concentrated stock solutions.[5]

Theoretical Underpinnings of Differential Solubility

The dramatic difference in the solubility of 3-Chloro-5-(dimethylamino)benzoic acid in DMSO versus water can be explained by examining the specific solute-solvent interactions.

Solubility in DMSO

In DMSO, the large dipole of the sulfoxide group can effectively solvate the polar regions of the solute molecule. The oxygen atom in DMSO is a strong hydrogen bond acceptor, allowing it to form favorable interactions with the carboxylic acid proton of 3-Chloro-5-(dimethylamino)benzoic acid. Simultaneously, the non-polar methyl groups and the overall organic character of DMSO can interact favorably with the chlorinated benzene ring and the dimethylamino group through van der Waals forces. This dual solvating ability for both polar and non-polar moieties explains the typically high solubility of complex organic molecules in DMSO.

Solubility in Water

The solubility of 3-Chloro-5-(dimethylamino)benzoic acid in water is significantly more constrained. While the carboxylic acid and dimethylamino groups can interact with water through hydrogen bonding and dipole-dipole interactions, the molecule as a whole possesses significant non-polar character. The chlorinated aromatic ring is hydrophobic and disrupts the highly structured hydrogen-bonding network of water, which is an energetically unfavorable process.

Furthermore, the solubility of this compound in water is critically influenced by the pH of the solution, a relationship described by the Henderson-Hasselbalch equation .[6][7]

  • At low pH (acidic conditions): The dimethylamino group (a weak base) will be protonated to form a positively charged ammonium salt (-N⁺H(CH₃)₂). This charged species will be more soluble in water.

  • At high pH (alkaline conditions): The carboxylic acid group (a weak acid) will be deprotonated to form a negatively charged carboxylate salt (-COO⁻). This charged species will also exhibit enhanced water solubility.

  • At the isoelectric point (pI): There will be a specific pH at which the molecule exists predominantly as a neutral zwitterion, with both a positive and a negative charge. At or near the pI, the molecule's net charge is zero, and it typically exhibits its minimum aqueous solubility.

The non-chlorinated analog, 3-(dimethylamino)benzoic acid, is reported to be insoluble in water, which strongly suggests that 3-Chloro-5-(dimethylamino)benzoic acid will also have very poor solubility in neutral water.[8]

Below is a diagram illustrating the dominant intermolecular forces at play.

G cluster_0 Solubility in DMSO cluster_1 Solubility in Water Solute 3-Chloro-5-(dimethylamino)benzoic acid Interaction_DMSO Strong H-Bond Acceptor + Dipole-Dipole + Van der Waals Solute->Interaction_DMSO DMSO DMSO (Polar Aprotic) DMSO->Interaction_DMSO Result_DMSO High Solubility Interaction_DMSO->Result_DMSO Solute2 3-Chloro-5-(dimethylamino)benzoic acid Interaction_Water Limited H-Bonding + Hydrophobic Effect (pH Dependent) Solute2->Interaction_Water Water Water (Polar Protic) Water->Interaction_Water Result_Water Low Solubility (at neutral pH) Interaction_Water->Result_Water

Figure 1. Dominant forces governing solubility.

Experimental Determination of Solubility

To quantify the solubility of a compound, standardized experimental methods are essential. The two most common approaches in drug discovery are the kinetic and thermodynamic (shake-flask) solubility assays.

Kinetic Solubility Assay

This high-throughput method is used for rapid assessment in early drug discovery.[9][10] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Chloro-5-(dimethylamino)benzoic acid in 100% DMSO (e.g., 10 mM).

  • Addition to Buffer: Add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 98 µL of phosphate-buffered saline, pH 7.4) in a microplate well.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1.5-2 hours) to allow for precipitation.

  • Separation: Separate the soluble fraction from the precipitate by filtration through a filter plate or by centrifugation.

  • Quantification: Determine the concentration of the compound in the filtrate/supernatant using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, against a standard curve.[10]

Thermodynamic (Equilibrium) Solubility Assay: The Shake-Flask Method

This method is considered the "gold standard" as it measures the true equilibrium solubility of a compound. It involves equilibrating an excess of the solid compound with the solvent over an extended period.

Protocol:

  • Sample Preparation: Add an excess amount of solid 3-Chloro-5-(dimethylamino)benzoic acid to a series of vials containing the chosen solvent (e.g., DMSO and buffered water at pH 7.4). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand, permitting the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved material.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.

  • Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

The workflow for the shake-flask method is depicted below.

G start Start: Excess Solid + Solvent equilibration Equilibration (Shaking, 24-72h at 25°C) start->equilibration Step 1 separation Phase Separation (Centrifugation/Settling) equilibration->separation Step 2 sampling Sample Supernatant separation->sampling Step 3 quantification Analysis (e.g., HPLC-UV) sampling->quantification Step 4 end Result: Equilibrium Solubility quantification->end Step 5

Figure 2. Shake-Flask experimental workflow.

Quantitative Solubility Data and Estimations

CompoundSolventSolubilityNotes
3-(Dimethylamino)benzoic acid WaterInsolubleNon-chlorinated analog.[8]
3-(Dimethylamino)benzoic acid Methanol50 mg/mLHigh solubility in a polar organic solvent.
o-Chlorobenzoic acid Water1.343 g/L (8.58 mM)Data from a study on a related isomer.[2]
o-Chlorobenzoic acid DMSO1292.4 g/L (8.25 M)Demonstrates the exceptional solvating power of DMSO for this class of compounds.[2]
3-Chloro-5-(dimethylamino)benzoic acid (Predicted) Water (pH 7.4)Very Low (<0.1 mg/mL)Based on high lipophilicity (XlogP 2.2) and insolubility of analogs.
3-Chloro-5-(dimethylamino)benzoic acid (Predicted) DMSOVery High (>100 mg/mL)Expected behavior for a complex organic molecule in DMSO.

Implications for Drug Discovery and Development

The profound difference in solubility between DMSO and water has significant practical consequences:

  • Compound Management: The high solubility in DMSO makes it an ideal solvent for storing compounds in a concentrated stock format for large compound libraries.

  • Assay Development: When performing in vitro biological assays, compounds are typically diluted from a DMSO stock into an aqueous buffer. The low aqueous solubility of compounds like 3-Chloro-5-(dimethylamino)benzoic acid means they can precipitate out of the assay medium, a phenomenon known as "crashing out." This leads to an inaccurate estimation of the compound's potency (e.g., IC₅₀) because the actual concentration in solution is much lower than the nominal concentration.

  • Formulation Challenges: The very low intrinsic aqueous solubility presents a major challenge for developing an oral formulation. Strategies such as salt formation (by reacting with a strong acid or base), co-solvents, or amorphous solid dispersions would need to be explored to enhance bioavailability.

Conclusion

The solubility of 3-Chloro-5-(dimethylamino)benzoic acid is a clear illustration of fundamental physicochemical principles. Its high solubility in DMSO is driven by strong dipole-dipole interactions and DMSO's capacity as a hydrogen bond acceptor, which effectively solvates both the polar and non-polar regions of the molecule. Conversely, its poor aqueous solubility at neutral pH is a consequence of the molecule's significant hydrophobic character, which disrupts the hydrogen-bonding network of water. The ionizable nature of the molecule suggests that its aqueous solubility can be significantly modulated by pH. For scientists in drug discovery, a thorough understanding and experimental quantification of this solubility dichotomy are essential first steps in the journey of developing a new chemical entity into a viable therapeutic agent.

References

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO as Reaction Solvent: Applications in Organic Synthesis and Chemical Manufacturing. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from [Link]

  • PubMed. (2008). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

  • Gomaa, E. A. (2012). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated O -Chlorobenzoic Acid Solutions in Various Solvents at 298.15 K. Food and Public Health, 2(2), 53-58.
  • PubChemLite. (n.d.). 3-chloro-5-(dimethylamino)benzoic acid (C9H10ClNO2). Retrieved from [Link]

  • PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Retrieved from [Link]

  • PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

Sources

3-Chloro-5-(dimethylamino)benzoic acid: Technical Profile & Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-5-(dimethylamino)benzoic acid SMILES and InChIKey Content Type: Technical Guide / Whitepaper

Executive Summary

3-Chloro-5-(dimethylamino)benzoic acid (CAS 157383-65-8) is a specialized disubstituted benzoic acid derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry.[1] Characterized by the coexistence of an electron-withdrawing chlorine atom and an electron-donating dimethylamino group meta to the carboxyl moiety, this compound serves as a critical building block for kinase inhibitors and fluorescent probes. This guide provides a definitive technical analysis of its chemical identity, validated synthetic protocols, and application logic in drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The precise identification of this compound is essential for database integration and retrosynthetic planning. The following identifiers are verified against chemical inventories.

Table 1: Chemical Identifiers
Identifier TypeValue
IUPAC Name 3-Chloro-5-(dimethylamino)benzoic acid
CAS Number 157383-65-8
SMILES CN(C)c1cc(Cl)cc(C(=O)O)c1
InChI String InChI=1S/C9H10ClNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13)
InChIKey QFLRQTBKBICQET-UHFFFAOYSA-N
Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
Physicochemical Profile (Predicted)[1][4][9][10]
  • pKa (Acid): 3.46 ± 0.10 (The electron-withdrawing Cl atom increases acidity relative to benzoic acid, despite the donating amine).

  • LogP: ~2.2 (Moderate lipophilicity, suitable for CNS-active drug scaffolds).

  • Solubility: Low in water at neutral pH; soluble in DMSO, Methanol, and aqueous base (as the carboxylate salt).

Synthetic Methodologies

The synthesis of 3-Chloro-5-(dimethylamino)benzoic acid presents a regiochemical challenge. Direct electrophilic substitution (e.g., chlorination of 3-dimethylaminobenzoic acid) often yields ortho/para isomers relative to the amine, rather than the desired meta-meta arrangement. Therefore, the most reliable route involves the reductive alkylation of 3-amino-5-chlorobenzoic acid .

Protocol A: Reductive Methylation (Primary Route)

This protocol utilizes reductive amination to convert the primary amine to a tertiary dimethylamine without affecting the chlorine or carboxyl groups.

Reagents:

  • Precursor: 3-Amino-5-chlorobenzoic acid (CAS 21961-30-8).[2]

  • Methylating Agent: Formaldehyde (37% aq. solution).

  • Reducing Agent: Sodium cyanoborohydride (NaCNBH₃) or Hydrogen/Pd-C.

  • Solvent: Methanol/Acetic Acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of 3-amino-5-chlorobenzoic acid in 30 mL of Methanol. Add Acetic Acid (approx. 5-10 eq) to adjust pH to ~5, facilitating imine formation.

  • Imine Formation: Add Formaldehyde (37% aq., 50 mmol, 5 eq) dropwise at 0°C. Stir for 30 minutes to allow the formation of the hemiaminal/imine species.

  • Reduction: Add Sodium cyanoborohydride (30 mmol, 3 eq) portion-wise over 20 minutes. Caution: HCN generation is possible; ensure proper ventilation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS for the disappearance of the primary amine (m/z ~171) and appearance of the dimethyl product (m/z ~199).

  • Workup: Quench with water. Adjust pH to ~3-4 with dilute HCl to decompose excess hydride. Extract with Ethyl Acetate.

  • Purification: The crude product can be recrystallized from Ethanol/Water or purified via flash chromatography (SiO₂, Hexane:EtOAc gradient).

Synthetic Workflow Diagram

The following diagram illustrates the logic flow from precursor selection to final isolation.

Synthesis_Workflow Start Start: 3-Amino-5-chlorobenzoic acid (CAS 21961-30-8) Step1 Step 1: Acidic Methanol Solvation (pH Adjustment ~5) Start->Step1 Step2 Step 2: Addition of Formaldehyde (Formation of Imine Intermediate) Step1->Step2 Activation Step3 Step 3: Reductive Alkylation (NaCNBH3 or H2/Pd-C) Step2->Step3 + 2 Me groups Check QC Check: LC-MS Target m/z 199.6 Step3->Check Check->Step3 Incomplete (Add Reagent) End Final Product: 3-Chloro-5-(dimethylamino)benzoic acid Check->End Pass

Figure 1: Step-wise synthetic workflow for the reductive methylation of 3-amino-5-chlorobenzoic acid.

Structural Analysis & Reactivity[2]

The 3,5-disubstitution pattern creates a unique electronic environment on the benzene ring:

  • Inductive Effects: The Chlorine atom at position 3 exerts a

    
     (inductive withdrawing) effect, deactivating the ring slightly and increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid.
    
  • Resonance Effects: The Dimethylamino group at position 5 is a strong resonance donor (

    
    ). However, because it is meta to the carboxyl group, there is no direct conjugation between the amine lone pair and the carbonyl antibonding orbital. This preserves the basicity of the nitrogen more than in the para isomer.
    
  • Steric Profile: The bulk of the dimethylamino group prevents facile aggregation, improving solubility in organic solvents compared to the primary amine analog.

Applications in Drug Discovery[6]

This compound is primarily used as a scaffold in the development of Kinase Inhibitors . The carboxylic acid serves as a handle for amide coupling to hinge-binding motifs, while the 3-chloro and 5-dimethylamino groups occupy the solvent-exposed or hydrophobic pockets of the enzyme.

Mechanism of Action (Scaffold Logic)
  • Solubilizing Group: The dimethylamino moiety often improves the pharmacokinetic profile (ADME) by increasing basicity and solubility at physiological pH.

  • Halogen Bonding: The Chlorine atom can participate in halogen bonding with carbonyl backbone residues in the target protein, increasing potency.

Pharmacophore Logic Diagram

Pharmacophore_Logic Scaffold 3-Chloro-5-(dimethylamino) benzoic acid Core COOH Carboxyl Group (Linker) Scaffold->COOH Cl Chlorine (C3) (Halogen Bond Donor) Scaffold->Cl NMe2 Dimethylamine (C5) (Solubility/H-Bond Acceptor) Scaffold->NMe2 Target Target Protein (e.g., Kinase ATP Pocket) COOH->Target Amide Coupling to Hinge Binder Cl->Target Hydrophobic/Halogen Interaction NMe2->Target Solvent Exposure/ Ionic Interaction

Figure 2: Pharmacophore mapping of the 3-Chloro-5-(dimethylamino)benzoic acid scaffold in drug design.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially during synthesis involving formaldehyde and hydride reducing agents.

  • Storage: Store in a cool, dry place (2–8°C recommended) to prevent slow oxidation of the amine.

References

  • Sigma-Aldrich. (n.d.). 3-Chloro-5-(dimethylamino)benzoic acid Product Page. Retrieved from (Verified CAS 157383-65-8).

  • PubChemLite. (2025).[3] 3-chloro-5-(dimethylamino)benzoic acid (Compound Summary). Retrieved from (Verified InChIKey QFLRQTBKBICQET-UHFFFAOYSA-N).

  • Emerson, W. S. (1948).[4] "The Preparation of Amines by Reductive Alkylation". Organic Reactions, 4, 174–255.[4] (Foundational protocol for reductive methylation).

  • Cantat, T., et al. (2014). "Methylation of amines with formaldehyde". Chimia, 68(1), 1-5. (Modern mechanistic insights).

Sources

pKa values of 3-Chloro-5-(dimethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the pKa Values of 3-Chloro-5-(dimethylamino)benzoic acid

Executive Summary

The ionization constant (pKa) is a critical physicochemical parameter that governs the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides a comprehensive analysis of the , a molecule whose substituted benzoic acid scaffold is of significant interest in medicinal chemistry. We dissect the theoretical underpinnings of its acidity, influenced by the competing electronic effects of its chloro and dimethylamino substituents. In the absence of extensive published experimental data, this whitepaper establishes a robust theoretical framework for predicting its pKa values and provides a validated, step-by-step protocol for their empirical determination using potentiometric titration. Furthermore, we explore the profound implications of these pKa values on drug-like properties, including solubility and membrane permeability, offering a foundational resource for professionals engaged in rational drug design and development.

Introduction: Strategic Importance of a Substituted Benzoic Acid

3-Chloro-5-(dimethylamino)benzoic acid represents a fascinating case study in physical organic chemistry and medicinal chemistry. Its structure contains a benzoic acid moiety, a privileged scaffold in numerous approved drugs, functionalized with two electronically opposing groups positioned meta to the carboxylic acid. The chloro group is a classic electron-withdrawing group, while the dimethylamino group is a potent electron-donating group. This unique electronic architecture makes the molecule an excellent model for understanding how substituent effects modulate the ionization behavior of a drug-like molecule.

For drug development professionals, understanding the pKa of such a compound is not a mere academic exercise. The pKa dictates the charge state of the molecule in different physiological environments, from the acidic milieu of the stomach to the near-neutral pH of the blood and intestines. This charge state, in turn, directly controls fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Therefore, a precise characterization of the pKa values of this molecule is a prerequisite for predicting its in vivo behavior and optimizing its structure for therapeutic efficacy.

Theoretical Framework: The Duality of Electronic Effects

The molecule possesses two ionizable centers: the acidic carboxylic acid group (-COOH) and the basic dimethylamino group (-N(CH₃)₂). The pKa of each is finely tuned by the electronic interplay of the substituents.

  • Carboxylic Acid Acidity (pKa₁): The primary pKa value relates to the deprotonation of the carboxylic acid. The acidity is enhanced (pKa is lowered) by substituents that stabilize the resulting carboxylate anion (-COO⁻).

    • Chloro Group (-Cl): Located at the meta position, the chloro group exerts a powerful electron-withdrawing inductive effect (-I) . It pulls electron density away from the aromatic ring, which in turn delocalizes and stabilizes the negative charge of the carboxylate anion. This effect makes the acid stronger than unsubstituted benzoic acid.[1][2][3] For reference, the pKa of benzoic acid is approximately 4.20, whereas 3-chlorobenzoic acid has a pKa of 3.83.[4][5]

    • Dimethylamino Group (-N(CH₃)₂): This group has a dual nature. It has a weak electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity but a very strong electron-donating resonance effect (+R) . However, from the meta position, the resonance effect does not directly delocalize into the carboxylate group. Therefore, its primary influence on the carboxyl group is a destabilizing -I effect, which would slightly increase acidity.

  • Dimethylamino Group Basicity (pKa₂): The second pKa value corresponds to the protonation of the basic nitrogen atom. The basicity is reduced (pKa is lowered) by electron-withdrawing groups that decrease the electron density on the nitrogen, making its lone pair less available to accept a proton. Both the chloro group and the carboxylic acid group act as electron-withdrawing functions, significantly decreasing the basicity of the dimethylamino group compared to a simple dialkylaniline.

Predicted pKa Values

While extensive experimental data for this specific compound is not available in public literature, we can provide reliable predictions based on the principles discussed above and data from related compounds.[6]

Ionizable GroupPredicted pKaRationale
Carboxylic Acid3.7 - 3.9 The strong acid-strengthening inductive effect of the meta-chloro group is the dominant factor, lowering the pKa significantly from benzoic acid's 4.20.
Dimethylamino Group4.5 - 5.0 The basicity of the amine is substantially reduced by the inductive effects of the meta-chloro and meta-carboxyl groups.

Experimental Protocol: Potentiometric Titration for pKa Determination

To move beyond prediction and obtain definitive values, an experimental approach is essential. Potentiometric titration is the gold-standard, high-precision technique for pKa determination.[7] It is robust, cost-effective, and provides unambiguous results when executed correctly.[8][9]

Scientific Principle

The method involves monitoring the pH of a solution of the analyte as a standardized titrant (acid or base) is added incrementally. A plot of pH versus the volume of titrant produces a titration curve. The pKa is the pH at which the ionizable group is exactly 50% titrated (the half-equivalence point), a point of minimal pH change within the buffer region of the curve.[10]

Detailed Step-by-Step Methodology
  • Reagent and Sample Preparation:

    • Analyte Solution: Accurately weigh ~20 mg of 3-Chloro-5-(dimethylamino)benzoic acid. Due to its likely poor aqueous solubility, dissolve it in a minimal amount of a co-solvent like methanol or DMSO before diluting to 50 mL with deionized, carbonate-free water. The final concentration should be around 2 mM.

    • Titrant Solutions: Prepare and standardize 0.1 M HCl and 0.1 M NaOH solutions. Using carbonate-free water for the NaOH solution is critical to avoid artifacts in the titration curve.[7]

    • Ionic Strength Adjuster: Prepare a 1 M KCl solution to maintain a constant ionic strength during titration, which minimizes activity coefficient fluctuations.

    • pH Meter Calibration: Calibrate a high-resolution pH meter using at least three certified standard buffers (e.g., pH 4.01, 7.00, 10.01).

  • Titration Procedure (Dual Titration):

    • Place 50 mL of the analyte solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C). Add a small volume of the KCl solution to maintain ionic strength.

    • Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to displace dissolved CO₂.

    • Acidic Titration: Titrate the solution from its starting pH down to ~pH 2 by adding small, precise increments of 0.1 M HCl. Record the pH and titrant volume after each addition, allowing the reading to stabilize.

    • Basic Titration: In a separate experiment, titrate a fresh 50 mL sample of the analyte solution from its starting pH up to ~pH 12 with 0.1 M NaOH, again recording pH and volume at each step.

  • Data Analysis and pKa Calculation:

    • Plot the two titration curves (pH vs. volume of titrant).

    • Calculate the first derivative (ΔpH/ΔV) for each curve. The peaks of the first derivative plot correspond to the equivalence points.

    • The volume at the center of a buffer region (midway between equivalence points) is the half-equivalence point.

    • The pKa is equal to the pH measured at the half-equivalence point. The titration going into the basic region will reveal the pKa of the carboxylic acid, while the titration into the acidic region will reveal the pKa of the dimethylamino group.

Experimental Workflow Diagram

pKa_Determination_Workflow cluster_setup 1. System Preparation cluster_titration 2. Titration Process (at 25°C) cluster_analysis 3. Data Analysis prep Prepare Analyte, Titrants (0.1M HCl/NaOH) & Calibrate pH Meter titrate_base Titrate with NaOH (pH start -> 12) prep->titrate_base titrate_acid Titrate with HCl (pH start -> 2) prep->titrate_acid plot Plot pH vs. Titrant Volume titrate_base->plot titrate_acid->plot derivative Calculate 1st Derivative (ΔpH/ΔV) to find Equivalence Points plot->derivative half_eq Identify Half-Equivalence Points derivative->half_eq result Determine pKa Values (pKa = pH at half-equivalence) half_eq->result

Caption: Workflow for pKa determination via dual potentiometric titration.

Implications for Drug Development

The two pKa values are pivotal in predicting the molecule's in vivo fate. A drug's ability to be absorbed, distribute to its target, and be cleared from the body is intimately linked to its ionization state.

  • Aqueous Solubility: The ionized (charged) forms of the molecule (the carboxylate anion and the protonated amine cation) will be significantly more soluble in aqueous environments like the cytoplasm and blood plasma than the neutral zwitterionic form.

  • Membrane Permeability & Absorption: According to the pH-partition hypothesis, only the neutral, uncharged species of a drug can efficiently cross lipid bilayer membranes via passive diffusion.[11] With pKa values of ~3.8 and ~4.8, this molecule will exist predominantly in its charged forms at physiological pH (~7.4). This suggests that passive permeability across the gut wall and other biological barriers might be limited, a critical consideration for oral bioavailability.

Logical Relationship Diagram

Drug_Properties_Logic cluster_environment Physiological Environment cluster_properties Resulting Properties cluster_outcome Pharmacokinetic Outcome pKa pKa Values (Fundamental Physicochemical Constant) Ionization Ionization State (% Cationic, Anionic, Neutral) pKa->Ionization pH Local pH (e.g., Stomach, Intestine, Blood) pH->Ionization Solubility Aqueous Solubility Ionization->Solubility Permeability Membrane Permeability (Passive Diffusion) Ionization->Permeability ADME ADME Profile (Absorption, Distribution, etc.) Solubility->ADME Permeability->ADME

Caption: Logical flow from pKa to the overall pharmacokinetic profile.

Conclusion

3-Chloro-5-(dimethylamino)benzoic acid serves as an exemplary model for the complex interplay of electronic effects on molecular ionization. The acid-strengthening inductive effect of the chloro group and the multifaceted influence of the dimethylamino group create a compound with distinct acidic and basic centers. While theoretical predictions provide a crucial starting point, this guide emphasizes the indispensability of empirical determination via robust methods like potentiometric titration for obtaining accurate pKa values. For scientists in drug discovery, these values are not mere numbers; they are essential predictors of a compound's potential success, guiding formulation strategies, anticipating ADME challenges, and enabling the rational design of the next generation of therapeutics.

References

  • Title: Substituent effects on the electronic structure and pKa of benzoic acid Source: International Journal of Quantum Chemistry URL: [Link]

  • Title: Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates Source: Molecules (MDPI) URL: [Link]

  • Title: Development of Methods for the Determination of pKa Values Source: IntechOpen URL: [Link]

  • Title: Substituent Effects on Acidity Source: Chemistry LibreTexts URL: [Link]

  • Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]

  • Title: 3-chloro-5-(dimethylamino)benzoic acid (C9H10ClNO2) Source: PubChem URL: [Link]

  • Title: Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model Source: Molecules (MDPI) URL: [Link]

  • Title: Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives Source: University of Massachusetts Lowell URL: [Link]

  • Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA) Source: European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC) URL: [Link]

Sources

Methodological & Application

Using 3-Chloro-5-(dimethylamino)benzoic acid as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Chloro-5-(dimethylamino)benzoic Acid in Medicinal Chemistry

Part 1: Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, the "magic methyl" effect and halogen bonding are well-documented strategies for improving potency and metabolic stability. 3-Chloro-5-(dimethylamino)benzoic acid (CAS 157383-65-8) represents a highly privileged building block that synergizes these concepts.

Unlike simple benzoic acid, this trisubstituted scaffold offers a unique "push-pull" electronic environment and distinct vectors for molecular growth. It serves as a critical intermediate for:

  • Kinase Inhibitors: Targeting the solvent-exposed regions or hydrophobic pockets (e.g., p38 MAPK, EGFR) where the 3,5-substitution pattern mimics key pharmacophores.

  • PROTAC Linkers: The carboxylic acid provides a clean handle for amide conjugation to E3 ligase ligands, while the dimethylamino group modulates solubility—a frequent bottleneck in degrader design.

  • Bioisosteric Replacement: Acting as a core replacement for biaryl ether or amide linkers to improve metabolic stability (blocking metabolic soft spots with Chlorine).

Part 2: Chemical Profile & Physicochemical Properties[1][2]

Understanding the intrinsic properties of the scaffold is prerequisite to rational design.

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 199.64 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
ClogP ~2.2Optimal lipophilicity for membrane permeability without aggregation.
pKa (COOH) ~3.8Standard acidic handle; forms salts for formulation.
pKa (NMe2) ~5.1Weakly basic; likely unprotonated at physiological pH, aiding passive diffusion.
H-Bond Acceptors 3 (O, O, N)Interaction points for target residues.
H-Bond Donors 1 (OH)Critical for initial binding (often converted to amide).

Expert Insight: The meta-chlorine substituent is not merely a hydrophobic filler. It serves to block metabolic oxidation at the vulnerable phenyl ring position (CYP450 protection) and can engage in halogen bonding with backbone carbonyls in the target protein.

Part 3: Applications in Lead Optimization

Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "seed" fragment. The carboxylic acid allows for rapid library generation via amide coupling, while the dimethylamino group provides a solubility handle often lacking in early hydrophobic fragments.

The "Vector" Strategy

The 1,3,5-substitution pattern allows for vectors of exploration that are 120° apart.

  • Vector 1 (COOH): The "Anchor." Used to attach the scaffold to the primary pharmacophore or warhead.

  • Vector 2 (Cl): The "Hydrophobic Probe." Can be displaced (via Buchwald/Suzuki) or left as is to fill small lipophilic pockets.

  • Vector 3 (NMe2): The "Solubilizer/Electronic Modulator." Increases sp3 character fractionally and improves solubility.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision tree for utilizing this scaffold in a hit-to-lead campaign.

ScaffoldWorkflow Start 3-Chloro-5-(dimethylamino) benzoic acid Path1 Direct Amide Coupling (COOH Functionalization) Start->Path1 Primary Vector Path2 Suzuki/Buchwald Coupling (Cl Displacement) Start->Path2 Secondary Vector (Late Stage) Lib1 Library A: Amide Analogs Path1->Lib1 Lib2 Library B: Biaryl/Amine Derivatives Path2->Lib2 Screen Biological Screening (IC50 / Solubility) Lib1->Screen Lib2->Screen Hit Hit Identification Screen->Hit Activity < 1µM

Caption: Workflow for diversifying the 3-Chloro-5-(dimethylamino)benzoic acid scaffold. Blue path represents standard library generation; Red path represents advanced core modification.

Part 5: Detailed Experimental Protocols

Safety Precaution: 3-Chloro-5-(dimethylamino)benzoic acid is an irritant. Wear standard PPE (gloves, goggles, lab coat). Perform all reactions in a fume hood.

Protocol A: General Amide Coupling (The "Anchor" Step)

Purpose: To attach the scaffold to an amine-bearing pharmacophore.

Reagents:

  • Scaffold: 3-Chloro-5-(dimethylamino)benzoic acid (1.0 eq)

  • Amine Partner: R-NH2 (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DCM (anhydrous)

Step-by-Step:

  • Dissolution: In a dry vial, dissolve 1.0 mmol of the scaffold in 3 mL of DMF.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Observation: Solution may turn slightly yellow.

  • Addition: Add the amine partner (1.1 mmol) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO3 (2x), water (1x), and brine (1x).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Scientist’s Note: If the amine partner is sterically hindered, switch from HATU to T3P (Propylphosphonic anhydride) and heat to 50°C. T3P often yields a cleaner reaction profile with difficult substrates [1].

Protocol B: Suzuki-Miyaura Coupling (The "Expansion" Step)

Purpose: To functionalize the Chlorine position, creating biaryl systems.

Reagents:

  • Substrate: Amide derivative from Protocol A (1.0 eq)

  • Boronic Acid: Ar-B(OH)2 (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) or XPhos Pd G3 (0.02 eq)

  • Base: K2CO3 (3.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a microwave vial, combine the substrate, boronic acid, and catalyst.

  • Solvent System: Add 1,4-Dioxane (4 mL/mmol) and 2M K2CO3 (1 mL/mmol).

  • Degassing: Sparge the mixture with Nitrogen/Argon for 5 minutes. Critical Step: Oxygen inhibits the Pd cycle.

  • Reaction: Seal the vial and heat to 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

  • Workup: Filter through a Celite pad, rinse with EtOAc. Concentrate the filtrate.

  • Purification: Reverse-phase HPLC is recommended to remove palladium residues and proteodeboronation byproducts.

Part 6: Structure-Activity Relationship (SAR) Logic

The following diagram details the specific electronic and steric contributions of each substituent on the ring, guiding rational optimization.

SAR_Logic Core Benzene Core (Scaffold) COOH C-1: Carboxylic Acid (H-Bond Donor/Acceptor) Core->COOH Cl C-3: Chlorine (Lipophilic/Metabolic Block) Core->Cl NMe2 C-5: Dimethylamino (Electron Donor/Solubility) Core->NMe2 Effect1 Primary Linker (Amide Formation) COOH->Effect1 Effect2 Halogen Bond + CYP450 Blocking Cl->Effect2 Effect3 pKa Modulation + H-Bond Acceptor NMe2->Effect3

Caption: SAR Map detailing the functional role of each substituent on the 3-Chloro-5-(dimethylamino)benzoic acid core.

Part 7: References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Sigma-Aldrich. (n.d.). 3-Chloro-5-(dimethylamino)benzoic acid Product Page. Merck KGaA. Link(Note: Representative link for sourcing).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link

  • PubChem. (2023). 3-chloro-5-(dimethylamino)benzoic acid (Compound Summary). National Library of Medicine. Link

  • BenchChem. (2025).[1] The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem Technical Guides. Link

Sources

Strategic Esterification Protocols for 3-Chloro-5-(dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Analysis

Target Molecule: 3-Chloro-5-(dimethylamino)benzoic acid CAS: (Analogous structures often cited, specific CAS varies by salt form) Molecular Weight: ~199.63 g/mol

The "Push-Pull" Challenge

This substrate presents a unique synthetic challenge due to the conflicting electronic effects of its substituents on the meta positions:

  • 3-Chloro (-I, +M): Weakly deactivating but electron-withdrawing by induction.

  • 5-Dimethylamino (+M): Strongly electron-donating. This increases the electron density of the ring, making the carboxylate oxygen more nucleophilic but the carbonyl carbon less electrophilic compared to unsubstituted benzoic acid.

  • Basic Moiety: The tertiary amine (

    
     for aniline derivatives) creates zwitterionic character in neutral media and forms salts in acidic media.
    

Strategic Implication: Standard acid-catalyzed protocols (Fischer) will protonate the amine, converting the strongly donating


 into the strongly withdrawing 

. This drastically alters solubility and reactivity. Base-mediated protocols must avoid quaternization of the amine.

Reagent Selection Matrix

MethodReagentsKey IntermediateSuitabilityPrimary Risk
A. Acyl Chloride

or

Acid Chloride

HCl Salt
High (Scale-up)Vilsmeier-Haack side reaction if DMF is used; handling hygroscopic salts.
B. Fischer

Protonated EsterMedium (Cost-effective)Poor solubility of the amine-salt; requires careful pH adjustment during workup.
C. Alkylation

Carboxylate AnionHigh (Lab Scale)Quaternization of the amine (formation of betaines) if reagents are not controlled.
D. Coupling

O-AcylisoureaLow Difficult purification; urea byproducts often co-elute with amino-esters.

Detailed Experimental Protocols

Protocol A: The Acid Chloride Route (Recommended for Scale-Up)

Best for: High yields, strictly anhydrous conditions, and when the ester alcohol is expensive or complex.

The Mechanism: Unlike simple benzoic acids, this substrate forms the hydrochloride salt of the acid chloride immediately.



Reagents
  • Substrate: 1.0 eq

  • Thionyl Chloride (

    
    ): 5.0 eq (Acts as solvent & reagent)
    
  • Catalyst Warning: Do NOT use DMF. The electron-rich ring (activated by

    
    ) is susceptible to formylation (Vilsmeier-Haack reaction) in the presence of 
    
    
    
    .
  • Solvent: Toluene (optional, if slurry is too thick).

Step-by-Step Workflow
  • Setup: Equip a dry round-bottom flask with a reflux condenser and a caustic scrubber (

    
     trap) for 
    
    
    
    off-gassing.
  • Addition: Charge the solid acid. Add

    
     dropwise at room temperature.
    
    • Observation: The reaction will bubble vigorously. The solid usually dissolves then reprecipitates as the acid chloride hydrochloride salt.

  • Reflux: Heat to 70°C for 2–3 hours. Monitor gas evolution; stop when bubbling ceases.[1]

  • Evaporation: Remove excess

    
     under reduced pressure.
    
    • Critical Step: Add dry toluene and re-evaporate (azeotrope) twice to remove trapped

      
       and 
      
      
      
      . You will be left with a yellow/orange solid (the Acid Chloride
      
      
      HCl salt).
  • Esterification: Suspend the solid salt in dry Dichloromethane (DCM). Add the alcohol (e.g., MeOH, 5.0 eq) slowly at 0°C.

  • Base Trap: Add Triethylamine (

    
    , 2.5 eq) dropwise to scavenge the HCl and liberate the free amine ester.
    
  • Workup: Wash with sat.

    
    , then Brine. Dry over 
    
    
    
    .
Protocol B: Base-Promoted Alkylation (Mild Conditions)

Best for: Small scale (<5g), methyl/ethyl esters, and avoiding acidic conditions.

Reagents
  • Substrate: 1.0 eq

  • Potassium Carbonate (

    
    ): 1.5 eq (Anhydrous, granular)
    
  • Iodomethane (

    
    ): 1.1 eq (Strict control required)
    
  • Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Workflow
  • Dissolution: Dissolve the acid in DMF (0.5 M concentration).

  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 30 mins. The mixture will become a slurry of the carboxylate salt.
    
  • Alkylation: Cool to 0°C. Add

    
     dropwise via syringe.
    
    • Expert Insight: Do not exceed 1.1 equivalents of

      
      . Excess alkylating agent will attack the dimethylamino group, forming the quaternary ammonium salt (a permanent cation), which is difficult to separate.
      
  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Quench: Pour mixture into ice water (5x reaction volume).

  • Isolation: The ester often precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate.

Protocol C: Fischer Esterification (The "Workhorse")

Best for: Simple methyl/ethyl esters on a budget.

Reagents
  • Substrate: 1.0 eq

  • Methanol (Anhydrous): Solvent volume (approx 0.2 M)

  • Sulfuric Acid (

    
    ): 2.0 eq (Concentrated)
    
Step-by-Step Workflow
  • Solvation: Dissolve the acid in Methanol.

  • Acidification: Add

    
     dropwise.
    
    • Note: The solution will heat up.[1][2] The amine will protonate immediately.

  • Reflux: Heat to reflux (65°C) for 12–18 hours.

    • Monitoring: TLC (30% EtOAc/Hexane). The starting material (zwitterion) stays at baseline; Product moves to

      
      .
      
  • Concentration: Remove ~80% of MeOH under vacuum.

  • Neutralization (Critical): Pour residue into crushed ice. Slowly add saturated

    
     until pH 
    
    
    
    8-9.
    • Why? You must deprotonate the ammonium salt to extract the product into organic solvent. If pH < 7, the product remains water-soluble.

  • Extraction: Extract with DCM (3x).

Visualized Workflows (Graphviz)

Figure 1: Reagent Decision Tree

Caption: Logical flow for selecting the optimal esterification method based on scale and substrate sensitivity.

ReagentSelection Start Start: 3-Cl-5-N(Me)2-Benzoic Acid ScaleCheck Is Scale > 10g? Start->ScaleCheck AcidSensitive Is Product Acid Sensitive? ScaleCheck->AcidSensitive No SimpleEster Is it a Methyl/Ethyl Ester? ScaleCheck->SimpleEster Yes MethodA Method A: Thionyl Chloride (High Yield, Scalable) AcidSensitive->MethodA No MethodB Method B: Alkylation (MeI/K2CO3) (Mild, Lab Scale) AcidSensitive->MethodB Yes SimpleEster->MethodA No (Complex Alcohol) MethodC Method C: Fischer (H2SO4) (Low Cost, Robust) SimpleEster->MethodC Yes

Figure 2: Thionyl Chloride Mechanism & Trap

Caption: Workflow for Method A, highlighting the critical salt formation and base trap steps.

SOCl2Workflow Input Acid Substrate Reaction Reflux w/ SOCl2 (No DMF) Input->Reaction Activation Intermediate Acid Chloride HCl Salt (Solid) Reaction->Intermediate -SO2, -HCl Quench Add Alcohol + Et3N (0°C) Intermediate->Quench Esterification Product Free Base Ester Quench->Product Neutralization

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Low Yield (Method C) Product stuck in aqueous phase.Check pH of aqueous layer. It must be basic (pH > 8) to ensure the amine is deprotonated and lipophilic.
Black Tar (Method A) Vilsmeier reaction or polymerization.Ensure no DMF is used with

. Control temperature strictly at 70°C.
New Spot on TLC (Method B) Quaternization (Methylation of amine).Use exactly 1.1 eq of MeI. Switch to Method A if selectivity is poor.
Product is Hygroscopic Formation of HCl salt.Wash organic layer thoroughly with

. Store product in a desiccator.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic acid. Retrieved from

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[2][3][4] Retrieved from

  • Organic Syntheses. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth. 58, 113. Retrieved from

  • Royal Society of Chemistry. (2014). One pot synthesis of amides from carboxylic acids using SOCl2. RSC Advances. Retrieved from

  • National Institutes of Health (PubMed). (2022). Ortho C-H Hydroxyalkylation or Methylation of Aryl Iodides. Org Lett. Retrieved from

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Chloro-5-(dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the Suzuki-Miyaura cross-coupling of 3-Chloro-5-(dimethylamino)benzoic acid .

Executive Summary

3-Chloro-5-(dimethylamino)benzoic acid represents a challenging but high-value "bifunctional" building block in drug discovery. It contains three distinct reactive handles:

  • Aryl Chloride: The site for cross-coupling.[1][2][3]

  • Carboxylic Acid: A handle for solubility or further amide coupling.

  • Dimethylamino Group: An electron-donating group (EDG) that modulates physicochemical properties.

The Challenge: The primary obstacle in coupling this substrate is the electronic deactivation of the aryl chloride. The meta-dimethylamino group increases electron density on the benzene ring, significantly raising the activation energy for the oxidative addition of Palladium(0). Furthermore, the free carboxylic acid can lead to catalyst poisoning or solubility issues in standard non-polar solvents.

This guide details two validated protocols:

  • Protocol A (Direct): Aqueous-phase coupling of the free acid using water-soluble phosphines or surfactant-mediated catalysis.

  • Protocol B (Protected): Coupling of the corresponding methyl ester using high-activity Buchwald precatalysts.

Mechanistic Considerations & Catalyst Selection

Electronic Deactivation

The oxidative addition of Aryl-Cl to Pd(0) is the rate-determining step (RDS). In 3-chloro-5-(dimethylamino)benzoic acid, the nitrogen lone pair donates electron density into the


-system. While the relationship is meta, the overall ring electron density is elevated compared to simple chlorobenzene.
  • Implication: Standard ligands (PPh3, dppf) are often insufficient.

  • Solution: Use electron-rich, bulky alkylphosphines (e.g., SPhos , XPhos ) or N-Heterocyclic Carbenes (NHCs ) to increase the electron density on the Pd center, facilitating oxidative addition to the deactivated C-Cl bond.

The "Free Acid" Problem

The carboxylic acid moiety (


) will be deprotonated by the base required for the Suzuki cycle.
  • Solubility: The resulting carboxylate salt is insoluble in pure toluene or THF.

  • Coordination: Carboxylates can act as ligands, potentially displacing the phosphine and forming inactive Pd-carboxylate species.

  • Solution: Use biphasic solvent systems (Dioxane/H2O or n-Butanol/H2O) to solubilize the salt, or protect the acid as an ester.

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway and energy hurdles for this substrate.

SuzukiCycle Pd0 Pd(0)-Ligand Complex (Active Species) OxAdd Oxidative Addition (RDS) High Barrier due to 5-NMe2 Pd0->OxAdd + Substrate PdII_Ar Pd(II)-Aryl Complex (Ar-Pd-Cl) OxAdd->PdII_Ar BaseStep Base Activation (Formation of Pd-Hydroxo/Alkoxo) PdII_Ar->BaseStep + Base (OH-) Transmet Transmetallation (Boronate Transfer) BaseStep->Transmet + Activated Boronate RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Regeneration Substrate 3-Chloro-5-(dimethylamino) benzoic acid Substrate->OxAdd Boronic Ar-B(OH)2 Boronic->Transmet

Figure 1: Catalytic cycle emphasizing the high barrier of oxidative addition due to the electron-rich nature of the substrate.

Experimental Protocols

Protocol A: Direct Coupling of the Free Acid

Best for: Rapid analog generation where ester protection/deprotection steps are undesirable. Key Reagent: SPhos Pd G2 (Buchwald 2nd Gen Precatalyst) – provides an active mono-ligated Pd(0) species immediately upon activation.

Materials:

  • Substrate: 3-Chloro-5-(dimethylamino)benzoic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: SPhos Pd G2 (2-3 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the Substrate (200 mg, 1.0 mmol), Arylboronic acid (1.2 mmol), and

    
      (636 mg, 3.0 mmol).
    
  • Solvent Addition: Add 1,4-Dioxane (4 mL) and deionized water (1 mL). The base will not fully dissolve initially.

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. Critical: Oxygen inhibits the active catalyst.

  • Catalyst Addition: Add SPhos Pd G2 (15-20 mg, ~2-3 mol%) quickly under a stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the block/oil bath to 80°C . Stir vigorously. The reaction typically turns black/dark brown.

  • Monitoring: Monitor by LC-MS after 2 hours. Look for the product mass [M+H]+. The starting material peak (acid) may tail significantly on reverse-phase columns.

  • Workup (Isoelectric Precipitation):

    • Cool to room temperature.[4]

    • Dilute with water (10 mL).

    • Carefully acidify with 1M HCl to pH ~4-5 (the isoelectric point of the amino-acid product). The product should precipitate.[5]

    • Filter the solid.[5] If no precipitate forms (due to high solubility), perform an extraction with n-Butanol or Ethyl Acetate at pH 5.

Protocol B: Coupling via Methyl Ester Protection

Best for: Scale-up (>5g) or when the product is needed for further non-polar chemistry. Key Advantage: Eliminates zwitterionic solubility issues and prevents catalyst coordination by the carboxylate.

Pre-step: Convert acid to methyl ester using


 (Standard reflux, 2h).

Materials:

  • Substrate: Methyl 3-chloro-5-(dimethylamino)benzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%) OR Pd-PEPPSI-IPr  (2 mol%)
    
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Catalyst Pre-formation (Optional but recommended): In a separate small vial, mix

    
     and XPhos in 1 mL of Toluene under Argon for 10 mins to form the active complex (solution turns yellow/orange).
    
  • Main Reaction: In a Schlenk flask, combine Ester Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and

    
      (650 mg, 2.0 mmol).
    
  • Solvent: Add anhydrous Toluene (5 mL).

  • Catalyst Injection: Add the pre-formed catalyst solution via syringe.

  • Heating: Heat to 100°C for 4-6 hours.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black.

    • Concentrate the filtrate.

    • Purify via Flash Chromatography (Hexanes/Ethyl Acetate gradient). The amino-ester usually moves well on silica (check with TLC, stain with Ninhydrin or UV).

Data Summary & Troubleshooting

Comparison of Methods
FeatureProtocol A (Free Acid)Protocol B (Ester)
Step Count 1 (Direct)3 (Protect -> Couple -> Deprotect)
Yield (Typical) 60 - 75%85 - 95%
Purification Precipitation / HPLCSilica Column Chromatography
Scaleability Difficult >1g (Solubility)Excellent (Standard Organic Process)
Atom Economy HighLower (Protection reagents)
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to Pd-PEPPSI-IPr or Pd(dppf)Cl2 . Ensure thorough degassing.
Protodeboronation Unstable Boronic AcidUse Boronic Pinacol Esters or Potassium Trifluoroborates instead of free boronic acids.
Homocoupling (Ar-Ar) Oxidation of Boronic AcidReduce Oxygen exposure. Add base after degassing.
Product stuck in Aqueous Zwitterion SolubilityDo not use simple extraction. Use n-Butanol or evaporate water and use reverse-phase chromatography.

References

  • General Suzuki Coupling of Aryl Chlorides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Buchwald Precatalysts (SPhos/XPhos)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

  • Coupling of Amino-Benzoic Acid Derivatives (Analogous Chemistry)

    • Kirschning, A., et al. (2012). Mutasynthetic preparation of ansamitocin derivatives. Beilstein Journal of Organic Chemistry. (Demonstrates coupling of 3-amino-5-chlorobenzoic acid). Link

  • Water-Soluble Suzuki Conditions

    • Shaughnessy, K. H. (2006). Hydrophilic Ligands and Their Application in Aqueous-Phase Metal-Catalyzed Reactions. Chemical Reviews. Link

Sources

Application Note: Reductive Methylation of Chlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists focusing on the N-reductive methylation of amino-substituted chlorobenzoic acid derivatives.

Scope Clarification: In organic synthesis, "reductive methylation" predominantly refers to the alkylation of amines using formaldehyde and a reducing agent (reductive amination). While chlorobenzoic acid derivatives can undergo esterification or hydrodechlorination, this guide focuses on the critical transformation of amino-chlorobenzoic acids (e.g., chloranthranilic acid) to their N-methyl or N,N-dimethyl analogs, a common modification in medicinal chemistry to modulate lipophilicity and solubility.

Introduction & Strategic Analysis

The introduction of methyl groups onto the amine functionality of chlorobenzoic acid scaffolds is a pivotal strategy in hit-to-lead optimization. This modification often improves the pharmacokinetic profile by altering the pKa of the basic center, reducing hydrogen bond donor count, and increasing membrane permeability.

However, the chlorobenzoic acid scaffold presents two distinct chemical challenges that dictate the choice of protocol:

  • The Aryl Chloride (Dechlorination Risk): The carbon-chlorine (C-Cl) bond on an aromatic ring is susceptible to hydrogenolysis (hydrodechlorination), particularly under catalytic hydrogenation conditions (Pd/H₂). Preserving this halogen is often critical for biological activity.

  • The Carboxylic Acid (Solubility & Zwitterions): The presence of both an acidic carboxyl group and a basic amine creates zwitterionic species, which can suffer from poor solubility in non-polar organic solvents, complicating standard reductive amination protocols.

Mechanism of Action

Reductive methylation proceeds via the formation of an iminium ion intermediate generated from the condensation of the amine with formaldehyde.[1][2][3][4] This electrophilic species is subsequently intercepted by a hydride donor (reducing agent) to form the N-methyl bond.

Figure 1: Mechanistic Pathway & Chemoselectivity

G Start Amino-Chlorobenzoic Acid (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Condensation HCHO + Formaldehyde Iminium Iminium Ion (R-N+=CH2) Hemiaminal->Iminium -H2O Reductant_A Method A: Formate (HCOO-) (Eschweiler-Clarke) Iminium->Reductant_A Reductant_B Method B: Borohydride (NaBH(OAc)3 / NaBH3CN) Iminium->Reductant_B Reductant_C Method C: H2 / Pd-C (Catalytic Hydrogenation) Iminium->Reductant_C Product N-Methylated Product (Target) Reductant_A->Product Hydride Transfer (High T) Reductant_B->Product Hydride Transfer (Mild T) Reductant_C->Product Hydrogenolysis SideProduct Dechlorinated Side-Product (AVOID) Reductant_C->SideProduct C-Cl Cleavage risk

Caption: Reaction pathway showing the divergence between safe hydride donors (Methods A/B) and high-risk catalytic hydrogenation (Method C).

Experimental Protocols

Method A: The Eschweiler-Clarke Reaction (Thermal Formic Acid)

Best for: Robust substrates, large-scale synthesis, and preventing quaternization (stops at tertiary amine). Risk: High temperatures may not be suitable for thermally labile groups.

Principle: Formic acid acts as both the proton source to activate formaldehyde and the hydride donor.[2] The driving force is the irreversible evolution of CO₂.[2]

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the amino-chlorobenzoic acid (1.0 equiv) in Formic Acid (98%, 5–10 equiv).

  • Addition: Add Formaldehyde (37% aq. solution, 2.2 equiv for dimethylation; 1.1 equiv for monomethylation) at room temperature.

    • Note: Evolution of CO₂ will occur; ensure proper venting.

  • Reaction: Heat the mixture to reflux (90–100 °C) for 2–12 hours. Monitor by LC-MS.[5]

    • Checkpoint: The reaction is complete when the starting amine is consumed. The intermediate N-hydroxymethyl species may be visible if the temperature is too low.

  • Workup:

    • Cool to room temperature.[5][6]

    • Crucial Step: Remove excess formic acid/formaldehyde under reduced pressure (rotary evaporator).

    • Redissolve the residue in water. Adjust pH to ~4–5 (isoelectric precipitation often occurs for amino acids) or extract the free acid into EtOAc if lipophilic enough.

    • Alternative: For zwitterionic products, use ion-exchange chromatography (SCX column) for purification.

Method B: Sodium Triacetoxyborohydride (STAB) Reduction

Best for: Sensitive substrates, small-scale optimization, and avoiding high temperatures. Safety: Eliminates the use of toxic sodium cyanoborohydride (NaBH₃CN) while maintaining excellent chemoselectivity (does not reduce ketones/aldehydes/acids).

Protocol:

  • Solvent System: Dissolve the amino-chlorobenzoic acid (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF .

    • Solubility Tip: If the starting material is insoluble due to the carboxylic acid, add 1.0 equiv of Triethylamine (TEA) to solubilize it, or use Methanol (though reaction kinetics may differ).

  • Imine Formation: Add Formaldehyde (37% aq. or Paraformaldehyde, 3–5 equiv). Stir for 15–30 minutes at room temperature.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (3.0–4.0 equiv) in one portion.

    • Optional: Add catalytic Acetic Acid (AcOH) if the reaction is sluggish (promotes iminium formation).

  • Reaction: Stir at room temperature for 2–16 hours.

  • Quenching: Quench with saturated aqueous NaHCO₃.

    • Warning: Massive foaming will occur. Add slowly.

  • Isolation:

    • Acidify the aqueous layer to pH ~3–4 to precipitate the product or extract with EtOAc/DCM.

    • Dechlorination Check: Verify the isotopic pattern in MS (M and M+2 peaks in 3:1 ratio) to ensure the chlorine atom is intact.

Method C: Catalytic Hydrogenation (The "Danger Zone")

Status: NOT RECOMMENDED for chlorobenzoic acids unless necessary. Reason: Pd/C is an excellent catalyst for hydrodechlorination (Ar-Cl → Ar-H). Mitigation (If unavoidable):

  • Use Platinum on Carbon (Pt/C) instead of Palladium. Pt is less active for hydrogenolysis of aryl halides.

  • Add a catalyst poison (e.g., thiophene) or use sulfided platinum.

  • Strictly control H₂ pressure (1 atm) and stop immediately upon consumption of starting material.

Comparative Data & Troubleshooting

Table 1: Selection Guide for Reductive Methylation Conditions

ParameterEschweiler-Clarke (Method A)Borohydride / STAB (Method B)Catalytic H₂ (Method C)
Reagent HCHO / HCOOHHCHO / NaBH(OAc)₃HCHO / H₂ / Catalyst
Temperature High (Reflux, ~100°C)Low (RT, 20–25°C)RT to Mild Heat
Dechlorination Risk Low (Safe for Ar-Cl)Very Low (Safe for Ar-Cl)High (High risk for Ar-Cl)
Solubility Tolerance High (Formic acid is a good solvent)Moderate (Requires organic solvent)Moderate
Scale-Up Suitability ExcellentGood (Reagent cost higher)Excellent
Quaternization Impossible (Stops at 3° amine)Possible (if excess Me-I used, but rare with HCHO)Rare
Troubleshooting Common Issues

Issue 1: Incomplete Reaction (Mono- vs. Di-methylation)

  • Cause: Steric hindrance from the ortho-chloro or ortho-carboxyl group.

  • Solution: Switch to Method A (High Temp) to overcome the activation energy barrier. Ensure a large excess of formaldehyde (5–10 equiv).

Issue 2: Loss of Chlorine (Dehalogenation)

  • Observation: Mass spectrum shows [M-34] peak.

  • Cause: Presence of trace transition metals or use of Method C.

  • Solution: Switch exclusively to Method B (STAB). Ensure reaction vessels are free of Pd residues.

Issue 3: Poor Solubility of Substrate

  • Cause: Zwitterionic nature of amino-benzoic acids.

  • Solution: Protect the carboxylic acid as a Methyl Ester prior to methylation. The ester is significantly more soluble in DCE/DCM. Hydrolyze the ester (LiOH/THF/H₂O) after the methylation step.

Workflow Visualization

Figure 2: Decision Tree for Protocol Selection

Workflow Start Start: Amino-Chlorobenzoic Acid Check1 Is the substrate thermally stable? Start->Check1 MethodA Method A: Eschweiler-Clarke (Reflux HCOOH/HCHO) Check1->MethodA Yes (Robust) Check2 Is the substrate soluble in DCE/THF? Check1->Check2 No (Sensitive) MethodB Method B: STAB Reduction (NaBH(OAc)3 / HCHO) Check2->MethodB Yes Esterify Step 0: Esterify Carboxylic Acid (MeOH / H2SO4) Check2->Esterify No Esterify->MethodB Then Methylate

Caption: Operational decision tree to select the optimal methylation strategy based on substrate properties.

References

  • Eschweiler, W. (1905).[2][3] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd".[2][3] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[3] Link

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933).[2][3] "The Action of Formaldehyde on Amines and Amino Acids".[1][2][3][4][7] Journal of the American Chemical Society, 55(11), 4571–4587. Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System". Chemical Society Reviews, 27, 395-404. Link

  • BenchChem Technical Support. (2025). "Preventing Dechlorination during 2-(Azepan-1-yl)-5-chloroaniline Synthesis". Link(General reference for dechlorination avoidance strategies).

Sources

Applications of 3-Chloro-5-(dimethylamino)benzoic acid in medicinal chemistry SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the medicinal chemistry applications, physicochemical profile, and experimental protocols for 3-Chloro-5-(dimethylamino)benzoic acid .[1] It is designed for drug discovery scientists utilizing this scaffold for Structure-Activity Relationship (SAR) optimization.[1]

Introduction: The Strategic Value of the Scaffold

In the "Multiparameter Optimization" (MPO) phase of drug discovery, 3-Chloro-5-(dimethylamino)benzoic acid serves as a high-utility building block. It offers a unique combination of electronic and steric vectors that allow medicinal chemists to simultaneously probe lipophilicity , metabolic stability , and basic/cationic interactions within a binding pocket.

Unlike simple benzoic acids, this tri-substituted scaffold provides a "Push-Pull" electronic system:

  • 3-Chloro (EWG): Increases lipophilicity (

    
     ≈ +0.[1]71) and blocks metabolic oxidation at the vulnerable phenyl position.[1] It can also fill hydrophobic sub-pockets or engage in halogen bonding.[1]
    
  • 5-Dimethylamino (EDG): Acts as a solubilizing group, a hydrogen bond acceptor, and a weak base (

    
     of conjugate acid ≈ 5.0–6.0).[1] It modulates the acidity of the carboxylic acid via inductive effects.[1]
    
  • 1-Carboxylic Acid: The primary handle for amide coupling or bioisosteric replacement (e.g., tetrazole, oxadiazole).[1]

Physicochemical Profile & SAR Logic
PropertyValue (Predicted/approx)SAR Implication
Molecular Weight 199.63 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1]
cLogP ~2.2 – 2.5Moderate lipophilicity; balances permeability and solubility.[1]
H-Bond Acceptors 2 (N, O)The dimethylamino nitrogen can interact with backbone NH or solvent waters.[1]
H-Bond Donors 1 (COOH)Consumed in amide coupling.[1]
Electronic Effect

(Cl) = +0.37

(NMe2) = -0.15
Net electron withdrawal deactivates the ring slightly, increasing the acidity of the COOH compared to unsubstituted benzoic acid.[1]
SAR Decision Logic

When to deploy this scaffold:

  • Solubility Fix: If a lead compound is too lipophilic, the dimethylamino group introduces basicity and polarity without adding excessive molecular weight.[1]

  • Metabolic Blocking: If a 3-position unsubstituted phenyl ring is suffering from CYP450-mediated hydroxylation, the chlorine atom blocks this "soft spot."[1]

  • Selectivity Tuning: The bulky Chloro and NMe2 groups create a distinct 3,5-substitution vector that can induce selectivity by clashing with non-conserved residues in off-target proteins (e.g., Kinase gatekeeper residues).[1]

Experimental Protocols
Protocol A: General Amide Coupling (HATU Method)

Standard operating procedure for attaching the scaffold to a primary or secondary amine (R-NH2).

Reagents:

  • Scaffold: 3-Chloro-5-(dimethylamino)benzoic acid (1.0 equiv)

  • Amine Partner: R-NH

    
     (1.1 equiv)[1]
    
  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Concentration ~0.1 M)

Step-by-Step Methodology:

  • Activation: In a dried reaction vial, dissolve 3-Chloro-5-(dimethylamino)benzoic acid in anhydrous DMF. Add DIPEA and stir at room temperature (RT) for 5 minutes.

  • Coupling: Add HATU in one portion. The solution typically turns yellow/orange.[1] Stir for 10 minutes to form the activated ester (O-At ester).

  • Addition: Add the amine partner (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+H of product).

  • Work-up:

    • Dilution:[1] Dilute with EtOAc (10x volume).[1]

    • Wash: Wash sequentially with Sat.[1] NaHCO

      
       (2x), Water (1x), and Brine (1x).[1] Note: Avoid acidic washes if the product contains basic nitrogens, or the product will extract into the aqueous layer.
      
    • Drying: Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (DCM/MeOH gradient) or Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Suzuki-Miyaura Diversification (Post-Coupling)

If the Chloro-group is intended as a handle for further elaboration (e.g., biaryl synthesis).

Reagents:

  • Substrate: Amide derivative of 3-chloro-5-(dimethylamino)benzoic acid.[1]

  • Boronic Acid: Ar-B(OH)

    
     (1.5 equiv).[1]
    
  • Catalyst: Pd(dppf)Cl

    
    ·DCM (0.05 equiv) or XPhos Pd G2.[1]
    
  • Base: K

    
    CO
    
    
    
    (2M aqueous solution, 3.0 equiv).
  • Solvent: 1,4-Dioxane (degassed).[1]

Methodology:

  • Combine substrate, boronic acid, and base in a microwave vial.[1]

  • Add dioxane and sparge with Nitrogen for 5 minutes.

  • Add the Pd catalyst.[1] Cap the vial immediately.

  • Heat to 90–100°C for 2–4 hours (or 120°C for 30 min in microwave).

  • Filter through Celite, concentrate, and purify via HPLC.

Visualizations
Figure 1: SAR Logic & Structural Vectors

This diagram illustrates the functional roles of each substituent on the benzene core.[1]

SAR_Logic Core 3-Chloro-5-(dimethylamino) benzoic acid Core COOH 1-COOH Position (Primary Linker) Core->COOH Cl 3-Chloro Position (Lipophilic/Metabolic Block) Core->Cl NMe2 5-NMe2 Position (Solubility/Basicity) Core->NMe2 Amide Amide/Ester Formation (Target Binding) COOH->Amide Derivatization MetStab Blocks CYP Oxidation Increases LogP Cl->MetStab Function Solubility H-Bond Acceptor pKa Modulation NMe2->Solubility Function

Caption: Functional vector analysis of the 3-Chloro-5-(dimethylamino)benzoic acid scaffold in drug design.[1]

Figure 2: Experimental Workflow (Amide Coupling)

Workflow Start Start: 3-Cl-5-NMe2-Benzoic Acid Activation Activation: + HATU + DIPEA (Solvent: DMF, 10 min) Start->Activation Coupling Coupling: + Amine (R-NH2) (RT, 2-16h) Activation->Coupling Check LC-MS Check: Product Formed? Coupling->Check Check->Coupling No (Heat/Add Catalyst) Workup Workup: Dilute EtOAc, Wash NaHCO3/Brine Check->Workup Yes Purify Purification: Flash Chrom. or Prep HPLC Workup->Purify

Caption: Step-by-step decision tree for the HATU-mediated amide coupling protocol.

References
  • BenchChem. Synthesis of Chloro-Substituted Benzoic Acids: Technical Support & Protocols. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12062 (Related: 3,5-Diaminobenzoic acid).[1] Retrieved from

  • Sigma-Aldrich. 3-Dimethylaminobenzoic acid Product Specification & Safety Data.[1][2] Retrieved from

  • European Chemicals Agency (ECHA). Registration Dossier: Benzoic acid derivatives and toxicity profiles.[1] Retrieved from

  • MDPI Pharmaceuticals. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery.[1] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-(dimethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the synthesis of 3-Chloro-5-(dimethylamino)benzoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the synthesis of this important intermediate. The following guide is structured in a question-and-answer format to directly address potential issues encountered during your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for synthesizing 3-Chloro-5-(dimethylamino)benzoic acid?

A1: The most prevalent and economically viable starting material is 3,5-Dichlorobenzoic acid.[1][2][3] The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction where one of the chloro groups is displaced by a dimethylamino group.

Q2: What type of reaction is the conversion of 3,5-Dichlorobenzoic acid to the desired product?

A2: This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, the nucleophile (dimethylamine) attacks the electron-deficient aromatic ring, forming a temporary negatively charged intermediate known as a Meisenheimer complex.[4][5][6] The presence of the electron-withdrawing carboxylic acid group helps to activate the ring for this type of substitution. The reaction is completed by the departure of the chloride leaving group, which restores the aromaticity of the ring.[6][7]

Q3: Why does dimethylamine selectively replace only one chlorine atom?

A3: The first substitution of a chlorine atom with the electron-donating dimethylamino group deactivates the aromatic ring towards further nucleophilic attack. Electron-donating groups increase the electron density of the ring, making it less attractive to nucleophiles. This inherent change in reactivity allows for a high degree of selectivity, preventing significant formation of the di-substituted byproduct under controlled conditions.

Q4: What are the typical reaction conditions?

A4: The reaction is typically performed in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), at elevated temperatures (e.g., 95°C or higher) to overcome the activation energy of the SNAr reaction.[8] A base is often required to neutralize the HCl formed during the reaction and to deprotonate the carboxylic acid, which can influence its solubility and reactivity.

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a detailed question-and-answer format.

Q5: My reaction yield is consistently low. What are the primary causes?

A5: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The SNAr reaction can be sluggish. Insufficient reaction time or temperature will result in a significant amount of unreacted 3,5-Dichlorobenzoic acid remaining.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider increasing the reaction temperature in 10°C increments or extending the reaction time.

  • Volatile Reagent Loss: Dimethylamine is a gas at room temperature and has a low boiling point. If the reaction vessel is not properly sealed, the nucleophile can escape, leading to an incomplete reaction.

    • Solution: Use a sealed pressure vessel or a robust reflux condenser with a balloon or bubbler to maintain a positive pressure of dimethylamine. Alternatively, use a stable source of dimethylamine, such as a solution in a high-boiling solvent or utilize methods that generate it in situ. A procedure using hydroxide-assisted thermal decomposition of DMF can serve as a convenient source of dimethylamine.[8]

  • Sub-optimal pH: The pH of the reaction medium is critical. If the medium becomes too acidic from the HCl generated, it can protonate the dimethylamine nucleophile, rendering it inactive.

    • Solution: Include a non-nucleophilic base (e.g., potassium carbonate, sodium bicarbonate) in the reaction mixture to neutralize the acid as it forms. The base also ensures the carboxylic acid group of the starting material is deprotonated, which can aid in solubility.

Q6: I am observing a significant amount of an unknown byproduct in my crude product analysis. What could it be?

A6: The formation of byproducts can complicate purification and reduce yield. Here are the most likely culprits:

  • Di-substituted Product (3,5-bis(dimethylamino)benzoic acid): If the reaction temperature is too high or the reaction time is excessively long, a second SNAr reaction can occur, replacing the second chlorine atom.

    • Troubleshooting: Re-optimize the reaction conditions. Use HPLC to monitor the formation of the di-substituted product over time and stop the reaction once the desired product concentration is maximized. Typically, lowering the temperature will increase selectivity.

  • Amide Formation: If using DMF as a solvent, especially at high temperatures and in the presence of a base, DMF can decompose to generate dimethylamine and carbon monoxide.[8] The generated dimethylamine can react with the carboxylic acid moiety of either the starting material or the product to form a dimethylamide.

    • Troubleshooting: Avoid excessively high temperatures if using DMF. If amide formation is persistent, consider an alternative polar aprotic solvent like DMSO or N-Methyl-2-pyrrolidone (NMP).

Q7: The purification of the final product is difficult. What is the best method?

A7: 3-Chloro-5-(dimethylamino)benzoic acid is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. This property can be exploited for purification.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a mild aqueous acid (e.g., dilute HCl) to protonate the dimethylamino group, which will pull any basic impurities into the aqueous layer.

    • Next, extract the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired product will be deprotonated at the carboxylic acid and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.

    • Carefully re-acidify the basic aqueous layer with cold, dilute HCl until the product precipitates out (typically around pH 4-5).

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallization: If the product is relatively pure after extraction, recrystallization can be used to obtain high-purity material. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective.

Troubleshooting Flowchart

Here is a decision tree to guide your troubleshooting process.

G Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Starting Material Remains Complete Reaction Complete Check_Completion->Complete No Starting Material Increase_Temp_Time Increase Temp/Time Ensure Sealed Vessel Incomplete->Increase_Temp_Time Check_Byproducts Analyze Byproducts (LC-MS) Complete->Check_Byproducts Di_Substituted Di-substituted Product (High MW) Check_Byproducts->Di_Substituted Amide Amide Formation Check_Byproducts->Amide Purification_Issue Purification Difficulty Check_Byproducts->Purification_Issue Other/Unknown Optimize_Conditions Lower Temp Reduce Time Di_Substituted->Optimize_Conditions Change_Solvent Change Solvent (e.g., to DMSO) Amide->Change_Solvent Use_Extraction Use Acid-Base Extraction Protocol Purification_Issue->Use_Extraction

Caption: Troubleshooting decision tree for synthesis.

Part 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis.

Materials and Reagents
  • 3,5-Dichlorobenzoic acid

  • Dimethylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (HCl), concentrated and 1M

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), anhydrous

Procedure
  • Reaction Setup: To a pressure-rated reaction vessel equipped with a magnetic stir bar, add 3,5-Dichlorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Add the dimethylamine solution (2.0-3.0 eq) to the vessel.

  • Reaction: Seal the vessel tightly. Heat the reaction mixture to 95-105 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) or HPLC until the starting material is consumed (typically 12-24 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing water (approx. 5 times the volume of DMF).

  • Workup - pH Adjustment & Extraction:

    • Adjust the pH of the aqueous mixture to ~2-3 using 1M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers.

  • Workup - Purification:

    • Extract the combined organic layers with a saturated NaHCO₃ solution three times. The product will move to the basic aqueous layer.

    • Combine the basic aqueous layers. Cool this solution in an ice bath.

    • Slowly acidify the aqueous layer with concentrated HCl with stirring until the product precipitates completely (target pH ~4.5).

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Synthesis Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Purification Setup 1. Setup (Starting Material, K2CO3, DMF) Add_NMe2 2. Add Dimethylamine Setup->Add_NMe2 Heat 3. Heat & Stir (95-105 °C) Add_NMe2->Heat Monitor 4. Monitor (TLC/HPLC) Heat->Monitor Quench 5. Quench (Add Water) Monitor->Quench Extract_Acid 6. Acidify & Extract (EtOAc) Quench->Extract_Acid Extract_Base 7. Back-extract (NaHCO3) Extract_Acid->Extract_Base Precipitate 8. Precipitate (Add HCl) Extract_Base->Precipitate Isolate 9. Filter & Dry Precipitate->Isolate

Caption: Step-by-step experimental workflow.

Part 4: Data Presentation

The following table summarizes expected outcomes based on reaction parameter optimization. These are representative values and actual results may vary.

ParameterCondition ACondition BCondition CExpected Outcome
Temperature 80 °C100 °C120 °CHigher temp increases rate but may lower selectivity.
Time 12 h24 h36 hLonger time increases conversion but risks side reactions.
Base (eq.) 1.52.53.5Sufficient base is crucial to neutralize HCl.
Solvent DMFDMSONMPAll are suitable; choice may depend on downstream processing.
Yield (Typical) 65-75%85-95%80-90%Condition B often represents the optimal balance.

References

  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. Organic Chemistry II. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Penning, T. D., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Patsnap. (2015, March 25). Method for synthesizing 3,5-dichlorobenzoic acid. Eureka. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Chloro-5-(dimethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3C5D-BA Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Profile

Welcome to the Technical Support Center. You are likely working with 3-Chloro-5-(dimethylamino)benzoic acid , a functionalized aromatic building block often used in the synthesis of pharmaceuticals (e.g., kinase inhibitors) or agrochemicals.

The Core Challenge: This molecule is amphoteric (zwitterionic). It possesses a basic dimethylamino group and an acidic carboxylic acid. This duality creates specific solubility behaviors that distinguish it from simple benzoic acid derivatives.

PropertyValue / CharacteristicImplication for Recrystallization
Molecular Weight ~199.63 g/mol Moderate molecular weight; generally solid at RT.
pKa (Acid) ~3.5 – 4.0Soluble in basic aqueous solutions (as carboxylate).
pKa (Base) ~3.0 – 4.5 (Conjugate acid)Soluble in strong acid (as ammonium salt).
Isoelectric Point (pI) ~3.5 – 4.5Minimum solubility occurs here. Critical for yield maximization.
Lipophilicity Increased by -Cl, -N(Me)2Soluble in alcohols, EtOAc; Insoluble in pure water at neutral pH.

Solvent System Selection (The "Matrix")

Do not guess. Perform a Solubility Screen using 100 mg of crude material. The presence of the chlorine atom increases lipophilicity compared to the parent amino-benzoic acid, making Ethanol/Water the primary candidate, with Ethyl Acetate/Hexane as a secondary option for non-polar impurity removal.

Solubility Screening Protocol
  • Test A (Protic): Dissolve 100 mg in minimal boiling Ethanol (95%). Add hot water dropwise until turbid.

  • Test B (Aprotic): Dissolve 100 mg in minimal boiling Ethyl Acetate. Add hot Hexane (or Heptane) dropwise until turbid.

Decision Logic (Graphviz Diagram):

SolventSelection cluster_legend Key Start Start: Solubility Screen (100mg) SolubleHotEtOH Soluble in Hot EtOH? Start->SolubleHotEtOH SolubleColdEtOH Soluble in Cold EtOH? SolubleHotEtOH->SolubleColdEtOH Yes SystemB SECONDARY SYSTEM: Ethyl Acetate / Hexane (For Non-Polar Impurities) SolubleHotEtOH->SystemB No (Try EtOAc) PrecipWater Precipitates w/ Water? SolubleColdEtOH->PrecipWater No (Good) SystemC Acid-Base Swing (Precipitation at pI) SolubleColdEtOH->SystemC Yes (Too Soluble) SystemA PRIMARY SYSTEM: Ethanol / Water (Standard) PrecipWater->SystemA Yes PrecipWater->SystemC No (Remains Soluble) Legend1 Action Legend2 Decision

Caption: Decision matrix for selecting the optimal solvent system based on initial solubility observations.

Standard Operating Procedure (SOP): Ethanol/Water Recrystallization

This protocol assumes the compound is the major component (>85% purity) but contains isomers (e.g., 2-chloro or 4-chloro analogs) or starting materials.

Reagents:

  • Ethanol (95% or absolute)

  • Deionized Water[1]

  • Activated Charcoal (Optional, for colored impurities)

Step-by-Step Workflow:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol slowly while heating on a steam bath or stir plate (approx. 60-70°C).

    • Target: Use the minimum amount required to dissolve the solid at boiling.

    • Checkpoint: If the solution is dark/black, add 1-2% w/w activated charcoal and stir for 5 mins, then filter hot through Celite.

  • The "Cloud Point" (Critical Step):

    • Maintain the solution at near-boiling.

    • Add hot water dropwise.[2]

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of hot Ethanol to clear the turbidity and restore a transparent solution.

  • Crystallization:

    • Remove from heat.[2][3][4] Cover the flask with a watch glass or foil.

    • Insulate the flask (wrap in a towel) to ensure slow cooling. Rapid cooling traps impurities.

    • Allow to reach room temperature undisturbed (2-4 hours).

    • Optimization: Once at RT, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum (Buchner funnel).

    • Wash: Use a pre-chilled mixture of Ethanol/Water (50:50 ratio) to wash the cake. Do not use pure ethanol, or you will dissolve your product.

    • Dry: Vacuum oven at 40-50°C.

Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users working with amino-benzoic acids.

Issue 1: "Oiling Out" (The #1 Failure Mode)

Symptom: As the solution cools, liquid droplets form at the bottom instead of crystals.[2][5] Cause: The compound is precipitating as a liquid because the solution temperature is above the compound's melting point in that solvent mixture, or the solution is too concentrated (supersaturated).[2][5] Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of more solvent (Ethanol) to dilute the system.

  • Seed It: Add a tiny crystal of pure product (if available) or scratch the glass side at the air-liquid interface to induce nucleation.[2]

  • Slower Cooling: Use a water bath that cools down with the flask to prevent thermal shock.

Issue 2: Low Yield (<50%)

Symptom: Mother liquor remains yellow/dark; very little solid recovers. Cause: The compound is too soluble in the Ethanol/Water mix, or the pH is not optimal. Fix:

  • pH Adjustment: Check the pH of the mother liquor. If it is too acidic or basic, the zwitterion is soluble. Adjust pH to ~3.5–4.0 (the likely isoelectric point) using dilute HCl or acetic acid to force precipitation.

  • Concentration: Evaporate 50% of the solvent from the mother liquor and repeat the cooling cycle (Second Crop). Note: Second crops are usually less pure.

Issue 3: Product retains color (Pink/Brown)

Symptom: Product should be white/off-white but remains colored. Cause: Oxidation of the amino group (forming azo/nitroso species) or trace aniline contaminants. Fix:

  • Acid Wash: Dissolve the crude in dilute HCl (forming the hydrochloride salt). Extract with Ethyl Acetate (removes non-basic impurities). Then, neutralize the aqueous layer with NaOH to pH 4 to precipitate the free acid.

  • Charcoal: Repeat the hot filtration step with high-surface-area activated carbon.

Advanced Impurity Profiling

When analyzing your recrystallized material via HPLC/UPLC, look for these specific impurities common to this synthesis route:

Impurity TypeOriginRemoval Strategy
Regioisomers 2-Chloro or 4-Chloro analogsThese often have different crystal habits. Slow recrystallization in EtOH/Water is effective.
Demethylated 3-Chloro-5-(methylamino)benzoic acidMore polar. Remains in the mother liquor if water content is sufficient.
Precursor 3-Amino-5-chlorobenzoic acidSignificantly less soluble in organic solvents. Filter off any insoluble solids during the hot dissolution step.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of aminobenzoic acids).

  • PubChem. (n.d.).[6] 3-Chloro-5-(dimethylamino)benzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Troubleshooting Guide. Retrieved from [Link][4][7]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Benzoic Acid Derivatives.[8] (General solubility and pKa data for substituted benzoic acids). Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Chloro-5-(dimethylamino)benzoic acid before handling. The amino group can be toxic; handle with appropriate PPE.

Sources

Preventing decarboxylation of aminobenzoic acids during heating

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers and process chemists dealing with the thermal instability of aminobenzoic acids (e.g., 4-aminobenzoic acid/PABA, anthranilic acid). It is structured to move from mechanistic root causes to actionable engineering and chemical controls.

Topic: Preventing Thermal Decarboxylation | Role: Senior Application Scientist

The Core Challenge: Why do they decarboxylate?

Q: Why is my aminobenzoic acid losing CO₂ even below its boiling point?

A: The "silent killer" of your yield is the SE2 (Substitution Electrophilic Bimolecular) mechanism. Unlike simple carboxylic acids, aminobenzoic acids possess an electron-donating amino group (-NH₂) that significantly activates the aromatic ring.

The Mechanism:

  • Activation: The amino group pushes electron density into the ring (resonance effect), specifically increasing electron density at the ortho and para positions.

  • Ipso-Attack: The carbon atom holding the carboxyl group (the ipso carbon) becomes a target for electrophiles—specifically, a proton (H⁺).

  • The Critical Step: A proton attacks the ipso carbon, forming a metastable

    
    -complex (arenium ion).
    
  • Ejection: To restore aromaticity, the ring ejects the carboxyl group as CO₂, leaving you with aniline (or an isomer).

Key Insight: This reaction is acid-catalyzed and solvent-dependent. It proceeds most rapidly when the molecule is in its zwitterionic or neutral form in protic solvents, where proton transfer is facile.

Visualization: The Decarboxylation Pathway

The following diagram illustrates the electronic push-pull mechanism that leads to CO₂ loss.

DecarboxylationMechanism cluster_factors Catalytic Factors Start Aminobenzoic Acid (Ground State) Protonation Ipso-Protonation (Rate Limiting Step) Start->Protonation + H⁺ (Acid/Solvent) Intermediate σ-Complex (Arenium Ion) Protonation->Intermediate High e⁻ Density at C1 Transition Transition State (C-C Bond Break) Intermediate->Transition Loss of Aromaticity Product Aniline + CO₂ (Irreversible) Transition->Product - CO₂ F1 Electron Donating Group (-NH₂) F2 Protic Solvent (Water/MeOH) F3 Heat (> Tm or > 80°C)

Figure 1: The SE2 mechanism showing how proton attack at the ipso-carbon drives CO₂ ejection.

Solution-Phase Strategy: pH & Solvent Control

Q: I must heat my reaction. Which solvent and pH should I use to minimize decomposition?

A: You must navigate the "Stability Window." The rate of decarboxylation is heavily pH-dependent.[1]

The pH Danger Zone

Data indicates that decarboxylation rates peak near the isoelectric point or slightly acidic pH (pH 2.0–4.0), where the zwitterionic form is prevalent.

  • Acidic (pH < 1): Risky. While protonation of the amine (-NH₃⁺) deactivates the ring (good), high H⁺ concentration increases the probability of ipso attack (bad).

  • Neutral/Basic (pH > 7): Preferred. Forming the carboxylate anion (R-COO⁻) in the absence of excess protons significantly inhibits the initial protonation step required for the reaction.

Solvent Selection Guide
Solvent ClassRisk LevelMechanismRecommendation
Water (Protic) HIGH Facilitates proton transfer chains; stabilizes the transition state.Avoid boiling in water if possible.[2] Use buffered basic aqueous solutions if necessary.
Alcohols (MeOH/EtOH) MEDIUM Can act as proton donors; lower boiling points help limit thermal exposure.Safe for reflux only if pH is controlled (neutral/basic).
Aprotic Polar (DMF/DMSO) LOW Poor proton donors; destabilize the transition state.Best choice for high-temperature reactions (100°C+).
Non-Polar (Toluene) LOW No proton source available.Good, but solubility of aminobenzoic acids is often poor.

Self-Validating Check:

  • If your reaction mixture in water turns brown or evolves gas bubbles at 80°C, your pH is likely in the 3–5 range. Immediately adjust to pH > 8 using dilute NaOH or Na₂CO₃.

Advanced Process Control: Flow & Derivatization

Q: My synthesis requires high temperatures (150°C+). How do I prevent degradation?

A: When thermodynamics works against you, use kinetics (Flow Chemistry) or chemical modification (Derivatization).

Strategy A: Continuous Flow Chemistry

In a batch reactor, the compound "soaks" in heat for hours. In a flow reactor, you can heat the substrate to 200°C for mere seconds, allowing the desired reaction to outrun the decarboxylation.

  • Setup: Copper or Stainless Steel coil reactor.

  • Parameter: Residence time (

    
    ) < 5 minutes.
    
  • Benefit: Rapid cooling (quenching) immediately after the heated zone prevents decomposition.

Strategy B: Chemical Masking (N-Protection)

Deactivate the "engine" of the decarboxylation—the amino group. By converting the amine to an amide (e.g., N-acetyl), you withdraw electron density from the ring, making the ipso carbon less nucleophilic.

  • Reaction: Acetylation with acetic anhydride or acetic acid.[3]

  • Result: The N-acetyl derivative is significantly more thermally stable.

  • Reversal: Hydrolyze the amide after the high-temperature step.

Strategy C: Salt Formation (Solid State)

For storage or solid-phase heating, convert the free acid to a salt.

  • HCl Salt: Often has a higher melting point (e.g., PABA-HCl mp ~324°C vs PABA free base ~187°C). The protonated amine (-NH₃⁺) is electron-withdrawing, stabilizing the ring.

  • Metal Salts (Na/Mg): Stable in solid form, but ensure they are dry.

Troubleshooting & Decision Protocols

Decision Tree: Optimizing Your Workflow

Use this logic flow to select the right protection strategy for your experiment.

DecisionTree Start Start: Heating Aminobenzoic Acid TempCheck Is Temperature > 100°C? Start->TempCheck SolventCheck Is Solvent Protic (Water/Alcohol)? TempCheck->SolventCheck No (< 100°C) FlowCheck Can you use Flow Chemistry? TempCheck->FlowCheck Yes (> 100°C) BasicBuffer Use Basic Buffer (pH > 8) or Aprotic Solvent SolventCheck->BasicBuffer Yes CautiousBatch Batch Mode: Monitor CO₂ & Limit Time SolventCheck->CautiousBatch No (Aprotic) Protect Derivatize: N-Acetylation or HCl Salt Formation FlowCheck->Protect No FlowSynth Use Continuous Flow (Res. Time < 5 min) FlowCheck->FlowSynth Yes

Figure 2: Strategic decision tree for selecting the optimal stabilization method.

Protocol A: N-Acetylation for Thermal Protection

Purpose: Deactivate the ring to allow high-temperature processing.

  • Dissolution: Dissolve aminobenzoic acid (1 eq) in glacial acetic acid (solvent & reagent).

  • Reflux: Heat to reflux (approx. 118°C). Note: The acetylation is faster than decarboxylation in this medium.

  • Monitoring: Check TLC for disappearance of starting amine.

  • Isolation: Pour into ice water. The N-acetyl derivative typically precipitates. Filter and dry.

  • Usage: Perform your high-temp reaction on this intermediate.

  • Deprotection: Hydrolyze with dilute acid/base after the main reaction is complete.

Protocol B: Thermal Stability Screening (DSC)

Purpose: Determine the exact "safe" temperature limit for your specific batch/isomer.

  • Preparation: Weigh 2–5 mg of sample into a hermetically sealed Aluminum DSC pan.

  • Reference: Use an empty sealed pan.

  • Program: Ramp from 25°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis: Look for the sharp endotherm (melting).[4]

    • Safe: If the baseline remains flat after melting, it is stable in the melt.

    • Unstable: If an exotherm or erratic baseline appears immediately upon/during melting, decarboxylation is occurring . Keep process temps 20°C below this onset.

References

  • Royal Society of Chemistry. Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids. (Study on the water-catalyzed concerted mechanism).

  • National Institutes of Health (PMC). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid. (Solid-state stability and polymorphism data).

  • Canadian Science Publishing. Mechanism of decarboxylation of substituted anthranilic acids at high acidity. (Kinetics of decarboxylation in acidic media).

  • BenchChem. Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid. (Practical troubleshooting for substituted benzoic acids).

  • MDPI. Removal of Aqueous Para-Aminobenzoic Acid Using a Compartmental Electro-Peroxone Process. (Kinetic analysis of PABA degradation).

Sources

Technical Support Center: Amide Bond Formation with Sterically Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of amides from sterically hindered benzoic acids. The formation of an amide bond, while one of the most fundamental reactions in organic chemistry, can become a significant hurdle when bulky substituents crowd the reaction center. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these synthetic challenges.

The Challenge of Steric Hindrance in Amide Synthesis

The conventional approach to forming an amide bond involves the condensation of a carboxylic acid and an amine, a reaction that is thermodynamically unfavorable on its own.[1][2] To facilitate this transformation, the carboxylic acid is typically "activated" into a more electrophilic species using a coupling reagent.[1][2][3][4] However, when substituents are present on the benzoic acid, particularly in the ortho positions, they can physically block the approach of the amine nucleophile to the activated carboxyl group. This steric clash dramatically slows down the rate of the desired reaction, often leading to low or no yield of the target amide.[5][6][7]

Standard coupling reagents that are effective for unhindered substrates, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (HOBt), frequently fail when significant steric hindrance is a factor.[8][9] This guide will explore more potent reagents and alternative strategies to overcome these limitations.

Troubleshooting Guide: Question & Answer

This section addresses specific problems you might be facing in the lab. The answers provide not just solutions, but also the underlying chemical reasoning to help you make informed decisions for your unique substrates.

Q1: My standard EDC/HOBt coupling with a 2,6-disubstituted benzoic acid failed to give any product. What should I try next?

This is a very common issue. When standard carbodiimide-based methods fail, the first step is to switch to a more powerful class of coupling reagents.[9] Uronium or phosphonium salt-based reagents are designed for such challenging couplings.[10][]

  • Recommended Action: Switch to a uronium salt like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a phosphonium salt like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[10][12] These reagents form highly reactive OAt or OBt active esters, respectively, which are more susceptible to nucleophilic attack even by hindered amines.

  • Causality: The increased reactivity of the active esters generated by HATU and PyBOP helps to overcome the high activation energy barrier imposed by steric hindrance. Additionally, the reaction conditions, which typically employ a non-nucleophilic hindered base like diisopropylethylamine (DIPEA), are optimized for these types of challenging transformations.[9][12]

Q2: I've switched to HATU, but my yield is still low and I'm seeing unreacted starting materials. What parameters can I adjust?

Even with powerful reagents, optimization is often necessary. Here are several parameters to consider:

  • Temperature: Sterically hindered couplings are often slow.[9] Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Try running the reaction at a moderately elevated temperature, for example, 40-60 °C. However, be mindful that excessive heat can lead to racemization if you are working with chiral molecules.[9]

  • Reaction Time: These reactions may require longer times to reach completion. Monitor the reaction by TLC or LC-MS over an extended period (e.g., 24-48 hours).

  • Base Selection: Ensure you are using a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine.[9] This prevents the base from competing with your amine as a nucleophile.

  • Pre-activation: For uronium-based reagents like HATU, pre-activating the carboxylic acid for 15-20 minutes with HATU and a base before adding the amine can sometimes improve yields.[2]

Q3: I am concerned about side reactions like racemization and guanidinylation. How can I mitigate these?

These are valid concerns, especially with highly reactive coupling reagents.

  • Racemization: This is a risk when a chiral center is present alpha to the carboxylic acid. Using phosphonium-based reagents like PyBOP or PyAOP is often associated with lower racemization risk compared to some uronium salts.[13] Performing the reaction at the lowest temperature that allows for a reasonable rate is also crucial.[9]

  • Guanidinylation: This side reaction, where the amine is capped by a fragment of the coupling reagent, is a known issue with uronium/aminium salts like HBTU and HATU, particularly if the coupling reagent is used in excess or if the carboxyl activation is slow. To avoid this, it's recommended to use a slight excess of the carboxylic acid relative to the amine, or to use a phosphonium reagent, which does not cause this side reaction.[14]

Q4: My benzoic acid and amine are both extremely hindered, and even the high-potency coupling reagents are ineffective. What are my alternative options?

When standard coupling protocols fail, it's time to consider converting the carboxylic acid to a more reactive species in a separate step.

  • Acyl Chloride Formation: This is a classic and robust method. Convert the benzoic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[][15] The resulting acyl chloride is highly electrophilic and can react with even poorly nucleophilic or hindered amines.[] For particularly stubborn cases, the addition of a catalyst like DMAP can be beneficial.[]

  • Acyl Fluoride Formation: Acyl fluorides are generally more stable and easier to handle than acyl chlorides but are still highly reactive towards amines.[8] This strategy can be particularly effective as the small size of the fluoride atom minimizes steric hindrance around the carbonyl group.[8] Reagents like cyanuric fluoride or Deoxo-Fluor can be used for this transformation. A one-pot protocol involving in situ formation of the acyl fluoride followed by reaction with the amine at an elevated temperature has proven successful for very challenging substrates.[8][16]

  • Mixed Anhydride Method: Formation of a mixed anhydride, for instance using isobutyl chloroformate, is another way to activate the carboxylic acid.[15][17] This method is often fast and the reagents are inexpensive.[17]

Frequently Asked Questions (FAQs)

  • What is the best general-purpose coupling reagent for moderately hindered benzoic acids? For moderately hindered systems where EDC/HOBt might be sluggish, HATU is often a reliable first choice due to its high reactivity and rapid reaction kinetics.[12]

  • Can I use microwave irradiation to accelerate these reactions? Yes, microwave synthesis can be very effective in driving difficult couplings to completion by significantly reducing reaction times.[18] It is particularly useful for sterically hindered substrates.

  • Are there any catalytic methods for forming these amide bonds? Research into catalytic amide bond formation is an active area aimed at improving the atom economy and environmental footprint of these reactions.[19][20] However, for complex, sterically hindered substrates in a drug discovery setting, stoichiometric activating agents remain the most reliable and widely used methods.

  • What if my amine is electron-deficient in addition to being hindered? This combination presents a significant challenge as the nucleophilicity of the amine is reduced. In such cases, the more aggressive strategies like conversion to an acyl chloride or acyl fluoride are often necessary.[8][21] Protocols that have been developed for electron-deficient amines, which may include specific catalysts or higher temperatures, should be considered.[8][16][22]

Data and Protocols

Table 1: Comparison of Common Coupling Reagents for Hindered Systems
Reagent ClassExample(s)AdvantagesDisadvantages
Carbodiimides EDC, DCCInexpensive, widely used for simple amides.[23]Often ineffective for sterically hindered substrates.[9] Byproduct of DCC is poorly soluble.[23]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, low racemization risk.[10][12] Do not cause guanidinylation.More expensive, can be moisture-sensitive.[10]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUExcellent reactivity for hindered couplings.[10] Fast reaction kinetics.[12]Can cause guanidinylation of the amine. Some are based on potentially explosive HOBt/HOAt.
Phosphonic Anhydrides T3PEffective for difficult couplings, water-soluble byproducts.[9]May require elevated temperatures.[9]
Protocol 1: General Procedure for Amide Coupling using HATU
  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered benzoic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM.[2]

  • Add HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq) to the solution.[2][12]

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[2]

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or an elevated temperature (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.[2]

Protocol 2: Amide Synthesis via Acyl Chloride Formation
  • In a fume hood, carefully add thionyl chloride (SOCl₂) (2-5 eq) or oxalyl chloride (2-3 eq) with a catalytic amount of DMF to the sterically hindered benzoic acid (1.0 eq), either neat or in an inert solvent like DCM.

  • Stir the reaction at room temperature or gently heat (e.g., to 40 °C) until the evolution of gas ceases and the starting material is consumed (monitor by TLC, quenching an aliquot with methanol to form the methyl ester).

  • Remove the excess SOCl₂ or oxalyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., DCM or THF).

  • In a separate flask, dissolve the amine (1.0-1.2 eq) and a base such as triethylamine or DIPEA (1.5-2.0 eq) in the same solvent.

  • Cool the amine solution to 0 °C and slowly add the acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for tackling a difficult amide coupling reaction.

Troubleshooting_Workflow Start Start: Amide Synthesis with Sterically Hindered Benzoic Acid StandardCoupling Attempt Standard Coupling (e.g., EDC/HOBt) Start->StandardCoupling CheckSuccess1 Successful? StandardCoupling->CheckSuccess1 PotentReagent Switch to High-Potency Reagent (HATU, PyBOP, COMU) CheckSuccess1->PotentReagent No End Product Obtained CheckSuccess1->End Yes Optimize Optimize Conditions: - Increase Temperature - Longer Reaction Time - Change Base (DIPEA) PotentReagent->Optimize CheckSuccess2 Successful? Optimize->CheckSuccess2 Alternative Alternative Activation Strategy CheckSuccess2->Alternative No CheckSuccess2->End Yes AcidChloride Form Acyl Chloride (SOCl₂, Oxalyl Chloride) Alternative->AcidChloride AcylFluoride Form Acyl Fluoride (DAST, Cyanuric Fluoride) Alternative->AcylFluoride MixedAnhydride Form Mixed Anhydride (Isobutyl Chloroformate) Alternative->MixedAnhydride Fail Consult Specialist Literature or Alternative Synthetic Route Alternative->Fail AcidChloride->End AcylFluoride->End MixedAnhydride->End

Caption: Troubleshooting workflow for hindered amide couplings.

This guide provides a structured approach to troubleshooting one of the more persistent challenges in medicinal and organic chemistry. By understanding the principles behind each method and systematically exploring the options, you can significantly increase your success rate in synthesizing even the most sterically demanding amides.

References

  • Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11094-11099. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(7-8), 423-427. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Nguyen, H. D., et al. (2020). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 85(15), 9859-9867. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Recent developments in catalytic amide bond formation.
  • Schäfer, G., & Bode, J. W. (2015). The synthesis of sterically hindered amides. CHIMIA (Aarau), 69(7-8), 423-427. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Journal of Organic Chemistry, 86(6), 4457-4479.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents.
  • Valeur, E., & Bradley, M. (2009). A New Wave of Amide Bond Formations for Peptide Synthesis. Chemical Society Reviews, 38(2), 606-631.
  • Gribble, M. W. A., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1667.
  • Reddy, D. M., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4843-4846.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Pennington, M. W., & Byrnes, M. E. (n.d.). Procedures to Improve Difficult Couplings.
  • Dunetz, J. R., et al. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140-177.
  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Fusaro, L., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 27(45), 11556-11574.
  • Lan, Y., & Porco, J. A. (2018). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. La Chimica & l'Industria, 100, 80-86.
  • Deadman, J. J., et al. (2016). Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry. Chemistry – A European Journal, 22(6), 2058-2065.
  • Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Atlanchim Pharma. (n.d.). Scientific Letter. Retrieved from [Link]

  • Wang, Z., et al. (2020). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions.
  • Daugulis, O., & Zaitsev, V. G. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids.
  • McKay, M. J., et al. (2025). Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv.
  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-Chloro-5-(dimethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide & Technical Analysis

Executive Summary

Product: 3-Chloro-5-(dimethylamino)benzoic acid CAS: N/A (Specific derivative) Application: Intermediate for kinase inhibitors and heterocycle synthesis.[1] Primary Challenge: Zwitterionic character leads to poor solubility and aggregation in non-polar solvents, complicating spectral acquisition.

This guide provides a definitive analysis of the 1H NMR spectrum for 3-Chloro-5-(dimethylamino)benzoic acid. Unlike standard spectral databases, we compare the analytical performance of this molecule across two distinct solvent systems (DMSO-d6 vs. CDCl3) and validate assignments using substituent additivity rules.

Part 1: Strategic Solvent Selection (The Comparative Analysis)[1]

For amino-benzoic acids, the choice of solvent is not merely about solubility; it dictates the "performance" of the spectrum—defined by resolution, peak separation, and visibility of labile protons.

Comparative Data: DMSO-d6 vs. CDCl3[1][2][3]
FeatureMethod A: DMSO-d6 (Recommended) Method B: CDCl3 (Alternative) Scientific Verdict
Solubility Excellent. Dissolves the zwitterionic form effectively via H-bonding.Poor. Often requires heating or derivatization (esterification).DMSO-d6 is essential for quantitative analysis.
-COOH Signal Sharp/Broad Singlet (12-13 ppm). Visible due to slow exchange.Invisible or Extremely Broad. Rapid exchange/dimerization obscures the peak.DMSO-d6 allows confirmation of the acid moiety.
Aromatic Resolution High. Distinct separation of H2, H4, H6 due to solvent polarity effects.Low. Aggregation causes peak broadening and overlap.DMSO-d6 provides structural clarity.
Water Peak ~3.33 ppm (Can overlap with bulk signals if wet).~1.56 ppm (Usually clear of aromatic region).[2]CDCl3 is better only if water suppression is impossible.

Critical Insight: In CDCl3, this molecule tends to form intermolecular hydrogen-bonded dimers. This mimics concentration effects, shifting peaks unpredictably. In DMSO-d6, the solvent breaks these dimers, yielding a monomeric, reproducible spectrum.

Part 2: Spectral Assignment & Logic[1]

The 3-Chloro-5-(dimethylamino)benzoic acid molecule possesses a 1,3,5-trisubstituted benzene ring . This lack of symmetry renders all three aromatic protons chemically non-equivalent, creating a classic AMX spin system (or ABC depending on field strength), characterized by small meta-couplings (


 Hz).
Predicted Chemical Shifts (DMSO-d6)[1][4]
ProtonLabelShift (δ ppm)MultiplicityAssignment Logic (Electronic Effects)
COOH -OH12.5 - 13.5 Broad SingletDeshielded acidic proton. Position varies with concentration/temp.
Ar-H H2 ~7.60 - 7.75 dd or t (

)
Most Deshielded. Located between two Electron Withdrawing Groups (EWG): -COOH and -Cl.
Ar-H H6 ~7.25 - 7.40 dd or t (

)
Intermediate. Ortho to -COOH (deshielding) but Ortho to -NMe

(shielding).
Ar-H H4 ~6.80 - 7.00 dd or t (

)
Most Shielded. Ortho to the strong Electron Donating Group (EDG) -NMe

and Ortho to -Cl.
Aliphatic -N(CH

)

~2.95 - 3.05 Singlet (6H)Methyl protons attached to Nitrogen. Strong singlet.
Assignment Logic Diagram

The following diagram illustrates the competing electronic effects (Inductive vs. Resonance) that determine the chemical shift order.

G Molecule 3-Chloro-5-(dimethylamino)benzoic acid Substituents Substituents Molecule->Substituents COOH -COOH (C1) Strong EWG (Resonance) Deshields Ortho/Para Substituents->COOH Cl -Cl (C3) EWG (Inductive) Deshields Ortho Substituents->Cl NMe2 -N(CH3)2 (C5) Strong EDG (Resonance) Shields Ortho/Para Substituents->NMe2 H2 H2 (Position 2) Between COOH & Cl Result: Most Downfield (~7.7 ppm) COOH->H2 Strong Deshielding H6 H6 (Position 6) Between COOH & NMe2 Result: Intermediate (~7.3 ppm) COOH->H6 Strong Deshielding Cl->H2 Weak Deshielding H4 H4 (Position 4) Between Cl & NMe2 Result: Most Upfield (~6.9 ppm) Cl->H4 Weak Deshielding NMe2->H6 Strong Shielding NMe2->H4 Strong Shielding Protons Aromatic Protons H2->Protons H6->Protons H4->Protons

Caption: Electronic substituent effects governing the chemical shift hierarchy of aromatic protons.

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures the highest probability of observing the labile acid proton and resolving the meta-couplings.[1]

Reagents:

  • Analyte: 3-Chloro-5-(dimethylamino)benzoic acid (>98% purity).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Workflow:

  • Preparation (Dry Box/Desiccator):

    • Weigh 10-15 mg of the sample. Why? Higher concentrations promote dimerization; lower concentrations (<5mg) lose signal-to-noise ratio for the small aromatic couplings. 10-15mg is the "Goldilocks" zone.

  • Solvation:

    • Add 0.6 mL DMSO-d6 .

    • Critical Step: Sonicate for 60 seconds. Amino-benzoic acids often form micro-crystalline aggregates that are invisible to the eye but ruin field homogeneity (shimming).

  • Acquisition (Standard 400/500 MHz):

    • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation of the aromatic protons.

    • Scans (NS): 16 or 32.

    • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

    • Reasoning: The isolated aromatic protons (no ortho neighbors) have longer T1 relaxation times. A short D1 will suppress their integration values, making quantitative analysis impossible.

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Reference TMS to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).

Analytical Decision Tree

Workflow Start Start Analysis Solubility Check Solubility Start->Solubility Choice Solvent Choice Solubility->Choice DMSO DMSO-d6 Choice->DMSO Polar/Zwitterion CDCl3 CDCl3 Choice->CDCl3 Non-polar (Avoid) ResultDMSO Clear Solution Sharp Peaks COOH Visible DMSO->ResultDMSO ResultCDCl3 Cloudy/Aggregated Broad Peaks COOH Missing CDCl3->ResultCDCl3 Action Run 1H NMR D1 = 5 sec ResultDMSO->Action

Caption: Operational workflow for solvent selection and expected outcomes.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link

Sources

A Senior Application Scientist's Guide to the LC-MS/MS Fragmentation of 3-Chloro-5-(dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the expected Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation pattern of 3-Chloro-5-(dimethylamino)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a predictive fragmentation pathway, a detailed experimental protocol for its characterization, and a comparative analysis with alternative analytical techniques. The insights herein are grounded in established mass spectrometry principles and data from analogous chemical structures.

Introduction: Predicting the Fragmentation Fingerprint

The structural elucidation of novel or modified small molecules is a cornerstone of chemical and pharmaceutical research. LC-MS/MS stands as a premier analytical technique, offering unparalleled sensitivity and specificity for identifying and quantifying compounds in complex matrices. The fragmentation pattern generated in the collision cell of a tandem mass spectrometer provides a unique "fingerprint" that is directly correlated to the molecule's structure.

This guide focuses on 3-Chloro-5-(dimethylamino)benzoic acid, a substituted aromatic carboxylic acid. While no direct experimental spectra for this specific compound are readily available in public databases, a robust, predictive fragmentation scheme can be constructed by dissecting the molecule into its core functional components: a benzoic acid, a chloro substituent, and a dimethylamino group. Understanding the characteristic fragmentation behaviors of these moieties allows for a highly educated prediction of the compound's MS/MS spectrum.

Predicted Fragmentation Pathways of 3-Chloro-5-(dimethylamino)benzoic Acid

The fragmentation of 3-Chloro-5-(dimethylamino)benzoic acid under positive ion mode electrospray ionization (ESI) is anticipated to be driven by the protonation of the basic dimethylamino group and the carboxylic acid. The molecular formula is C9H10ClNO2, with a monoisotopic mass of approximately 199.04 Da[1]. The protonated molecule, [M+H]+, will therefore have an m/z of approximately 200.05. Due to the presence of chlorine, a characteristic M+2 isotopic peak at m/z 202.05 with roughly one-third the intensity of the M peak is expected for all chlorine-containing fragments[2][3][4][5][6].

The primary fragmentation pathways are hypothesized as follows:

  • Loss of Water (H₂O): A common fragmentation for carboxylic acids, the neutral loss of 18 Da from the precursor ion is expected, leading to a fragment at m/z 182.04.

  • Loss of the Carboxyl Group (HCOOH): Decarboxylation, with a neutral loss of 46 Da, is another characteristic fragmentation of benzoic acids, which would produce a fragment at m/z 154.01.

  • Loss of a Methyl Radical (•CH₃): The dimethylamino group can readily lose a methyl radical (15 Da), resulting in a fragment at m/z 185.02[7]. This is a common fragmentation pathway for molecules containing a dimethylamino moiety[8][9][10].

  • Loss of Dimethylamine ((CH₃)₂NH): A neutral loss of 45 Da corresponding to the dimethylamine group could occur, yielding a fragment at m/z 155.00.

  • Loss of Chlorine Radical (•Cl): Cleavage of the carbon-chlorine bond can result in the loss of a chlorine radical (35/37 Da), leading to a fragment at m/z 165.05[2][3].

  • Loss of Hydrochloric Acid (HCl): The elimination of a neutral HCl molecule (36/38 Da) is another possible fragmentation pathway for chlorinated compounds, which would result in a fragment at m/z 164.04[2].

The following diagram illustrates the proposed major fragmentation pathways for the [M+H]+ ion of 3-Chloro-5-(dimethylamino)benzoic acid.

Fragmentation_Pathway cluster_frags Major Fragment Ions Precursor Ion\n[M+H]+\nm/z 200.05 / 202.05 Precursor Ion [M+H]+ m/z 200.05 / 202.05 Frag1 [M+H-H₂O]+ m/z 182.04 / 184.04 Precursor Ion\n[M+H]+\nm/z 200.05 / 202.05->Frag1 - H₂O (18 Da) Frag2 [M+H-HCOOH]+ m/z 154.01 / 156.01 Precursor Ion\n[M+H]+\nm/z 200.05 / 202.05->Frag2 - HCOOH (46 Da) Frag3 [M+H-•CH₃]+ m/z 185.02 / 187.02 Precursor Ion\n[M+H]+\nm/z 200.05 / 202.05->Frag3 - •CH₃ (15 Da) Frag4 [M+H-(CH₃)₂NH]+ m/z 155.00 / 157.00 Precursor Ion\n[M+H]+\nm/z 200.05 / 202.05->Frag4 - (CH₃)₂NH (45 Da) Frag5 [M+H-•Cl]+ m/z 165.05 Precursor Ion\n[M+H]+\nm/z 200.05 / 202.05->Frag5 - •Cl (35/37 Da) Frag6 [M+H-HCl]+ m/z 164.04 Precursor Ion\n[M+H]+\nm/z 200.05 / 202.05->Frag6 - HCl (36/38 Da)

Caption: Proposed fragmentation pathways of protonated 3-Chloro-5-(dimethylamino)benzoic acid.

Proposed LC-MS/MS Experimental Protocol

To empirically determine the fragmentation pattern of 3-Chloro-5-(dimethylamino)benzoic acid, the following detailed experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

Sample and Standard Preparation
  • Standard Stock Solution: Accurately weigh approximately 1 mg of 3-Chloro-5-(dimethylamino)benzoic acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in a 50:50 mixture of mobile phase A and mobile phase B to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: For analysis in a biological matrix (e.g., plasma or urine), a protein precipitation or solid-phase extraction (SPE) method should be employed to remove interferences. The final extract should be reconstituted in the initial mobile phase conditions.

Liquid Chromatography (LC) Conditions
ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for small aromatic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrateA generic gradient suitable for initial method development to ensure elution.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure efficient separation.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical injection volume for modern LC-MS systems.
Mass Spectrometry (MS) Conditions
ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe dimethylamino group is basic and readily protonated.
MS1 Scan Range m/z 100-300To detect the precursor ion of interest.
Precursor Ion m/z 200.05The expected [M+H]+ ion.
Product Ion Scan (MS2) Isolate m/z 200.05 and scan from m/z 50-210To generate the fragmentation pattern.
Collision Energy Ramped (e.g., 10-40 eV)An initial ramp will help to identify the optimal collision energy for generating key fragments.
Capillary Voltage 3.5 kVA typical starting point for ESI.
Gas Temperature 300 °CTo aid in desolvation.
Gas Flow 10 L/minTo facilitate desolvation.

The following diagram outlines the proposed LC-MS/MS experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Standard_Prep Prepare Standards (1 ng/mL - 1000 ng/mL) LC_Separation C18 Reverse-Phase Separation Standard_Prep->LC_Separation Sample_Prep Extract Sample (e.g., Protein Precipitation) Sample_Prep->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1 MS1 Scan (Detect Precursor Ion m/z 200.05) ESI->MS1 MS2 MS2 Product Ion Scan (Generate Fragmentation Pattern) MS1->MS2

Caption: A flowchart of the proposed LC-MS/MS experimental workflow.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool for the structural elucidation and quantification of 3-Chloro-5-(dimethylamino)benzoic acid, other analytical techniques can provide complementary information or may be more suitable for specific applications.

TechniqueAdvantagesDisadvantagesSuitability for 3-Chloro-5-(dimethylamino)benzoic acid
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution for volatile compounds. Extensive spectral libraries available.Requires derivatization for non-volatile compounds like carboxylic acids. Potential for thermal degradation.Less suitable without derivatization due to the low volatility of the carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including connectivity of atoms. Non-destructive.Lower sensitivity compared to MS. Requires a larger amount of pure sample.Excellent for definitive structural confirmation of the isolated compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Robust, widely available, and cost-effective for quantification.Lacks the specificity of MS; co-eluting impurities can interfere. Provides no structural information beyond the chromophore.Suitable for routine quantification in simple matrices once the compound has been characterized.
X-ray Crystallography Provides the absolute three-dimensional structure of a molecule.Requires a suitable single crystal, which can be difficult to grow.The definitive method for structural confirmation if a crystal can be obtained.

Conclusion

The LC-MS/MS fragmentation pattern of 3-Chloro-5-(dimethylamino)benzoic acid can be predicted with a high degree of confidence based on the known fragmentation behaviors of its constituent functional groups. The proposed experimental protocol provides a robust framework for the empirical determination of its mass spectral characteristics. While LC-MS/MS offers an exceptional balance of sensitivity and specificity for both identification and quantification, a comprehensive structural elucidation strategy may benefit from the complementary use of techniques such as NMR for definitive structural assignment. This guide serves as a foundational resource for researchers embarking on the analysis of this and structurally related compounds.

References

  • Journal of the American Society for Mass Spectrometry. (2014). Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. Available at: [Link]

  • ACS Publications. (2014). Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group | Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • SpringerLink. (2014). Peptide dimethylation: fragmentation control via distancing the dimethylamino group. Available at: [Link]

  • PubChem. 3-chloro-5-(dimethylamino)benzoic acid (C9H10ClNO2). Available at: [Link]

  • PMC. (2018). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Chemistry Dictionary. (2019). Mass Spectrum Of Chlorine | Mass, Facts & Summary. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • ACS Publications. (1958). Mass Spectrometric Analysis. Aromatic Acids and Esters. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Available at: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available at: [Link]

Sources

Optimizing HPLC Purity Analysis for 3-Chloro-5-(dimethylamino)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Purity Standards for 3-Chloro-5-(dimethylamino)benzoic Acid Content Type: Comparative Method Development & Validation Guide

Executive Summary

3-Chloro-5-(dimethylamino)benzoic acid is a critical amphoteric intermediate often utilized in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.[1] Its unique physicochemical profile—possessing both an acidic carboxyl group (pKa ~3.5) and a basic dimethylamino moiety—presents specific chromatographic challenges, notably peak tailing and retention variability.

This guide provides a comparative technical analysis of purity standards and HPLC methodologies . We move beyond simple vendor listings to demonstrate how the choice of standard grade (Reagent vs. Certified Reference) and stationary phase (C18 vs. Phenyl-Hexyl) directly impacts analytical accuracy and regulatory compliance.

Part 1: The Molecule & The Analytical Challenge

To select the correct standard, one must understand the analyte's behavior in solution.

  • Chemical Structure: A benzoic acid core substituted with an electron-withdrawing chlorine (position 3) and an electron-donating dimethylamino group (position 5).[1]

  • The "Zwitterionic" Trap: At neutral pH, the compound exists in equilibrium between its ionized forms. Standard C18 methods often fail here because the protonated amine interacts with residual silanols on the column, causing severe peak tailing (Asymmetry > 1.5).

  • Impurity Profile: Common impurities include 3-chlorobenzoic acid (incomplete amination) and 3-chloro-5-aminobenzoic acid (incomplete methylation).[1]

Diagram 1: Analytical Workflow & Decision Tree

This flowchart illustrates the decision logic for selecting standards and methods based on the development phase.

AnalyticalWorkflow Start Start: Purity Analysis 3-Cl-5-(dimethylamino)benzoic acid Phase Determine Development Phase Start->Phase Early Early R&D / Synthesis Phase->Early Non-Regulated Late GLP Tox / Clinical Release Phase->Late Regulated Std_Choice_A Select Standard: Reagent Grade (>97%, NMR verified) Early->Std_Choice_A Std_Choice_B Select Standard: Primary/Secondary Ref Std (>99.5%, qNMR/Mass Balance) Late->Std_Choice_B Method_A Method A: Generic C18 (Screening) Std_Choice_A->Method_A Method_B Method B: Phenyl-Hexyl + Acidic Buffer (Validation) Std_Choice_B->Method_B Result_A Outcome: Approx Purity Risk: Peak Tailing/Co-elution Method_A->Result_A Result_B Outcome: Quant Accuracy <1.0% RSD Resolution > 2.0 Method_B->Result_B

Caption: Decision matrix for selecting purity standards and HPLC methods based on regulatory requirements.

Part 2: Comparative Analysis of Purity Standards

Not all "98%" labels are created equal. The table below compares the performance of a generic reagent grade standard against a qualified Reference Standard (RS) when used for quantitative assay.

Table 1: Comparative Performance of Standard Grades

FeatureReagent Grade (Generic) Qualified Reference Standard (RS) Impact on Assay
Purity Claim >97% (Area Normalization)99.8% ± 0.2% (Mass Balance/qNMR)Reagent grade overestimates potency by ignoring water/salt content.[1]
Water Content Not typically reportedMeasured (KF Titration)1-2% moisture error in Reagent grade leads to assay bias.[1]
Trace Metals VariableQuantified (ICP-MS)Pd/Cu residues from synthesis can quench fluorescence or degrade the sample.[1]
Homogeneity Bulk batch averageVial-to-vial uniformity testedCritical for linearity studies (

).

Recommendation:

  • Use Reagent Grade for: Retention time identification and relative impurity tracking during synthesis optimization.

  • Use Qualified RS for: Final product release, stability studies, and calculating Response Factors (RRF).

Part 3: Method Development & Optimization

To achieve the "Supporting Experimental Data" required for a high-quality publication or dossier, the chromatographic method must be tuned to the standard.

Comparison: C18 vs. Phenyl-Hexyl

Standard C18 columns interact primarily via hydrophobic dispersion.[1] However, 3-Chloro-5-(dimethylamino)benzoic acid has a ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-electron system that benefits from 

interactions.

Experimental Setup:

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

Table 2: Column Performance Data (Representative)

ParameterColumn A: Standard C18 (3.5 µm)Column B: Phenyl-Hexyl (2.7 µm Fused-Core)Analysis
Retention Time (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
4.2 min5.8 minPhenyl phase offers better retention of the polar aromatic core.
Tailing Factor (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
1.6 (Significant Tailing)1.1 (Symmetric)Phenyl phase reduces silanol interaction; better peak shape.
Resolution (

)
1.4 (vs. des-chloro imp.)2.8 (vs. des-chloro imp.)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

selectivity separates the halogenated impurity effectively.
Diagram 2: Mechanistic Interaction

This diagram explains why the Phenyl-Hexyl column provides superior resolution for this specific aromatic amine.[1]

ColumnInteraction Analyte Analyte: 3-Cl-5-(dimethylamino)benzoic acid C18 C18 Phase (Alkyl Chain) Analyte->C18 Phenyl Phenyl-Hexyl Phase (Aromatic Ring) Analyte->Phenyl Hydrophobic Hydrophobic Interaction (Weak for polar amines) C18->Hydrophobic Silanol Silanol Interaction (Causes Tailing) C18->Silanol High Risk Phenyl->Hydrophobic PiPi Pi-Pi (π-π) Stacking (Strong & Selective) Phenyl->PiPi Dominant

Caption: Comparison of stationary phase interactions. Phenyl-Hexyl utilizes Pi-Pi stacking for enhanced selectivity.[1]

Part 4: Detailed Experimental Protocol

This protocol serves as a self-validating system for determining purity using the Optimized Method (Column B) .

1. Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 3-Chloro-5-(dimethylamino)benzoic acid Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute 100 µL of Stock into 900 µL of Mobile Phase A. (Conc: 100 µg/mL). Note: Diluting in initial mobile phase prevents "solvent shock" and peak distortion.

2. Chromatographic Conditions
  • Column: Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm (e.g., Cortecs or Kinetex).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Improves mass transfer for amines).

  • Detection: UV @ 254 nm (Max absorption for benzoyl ring) and 280 nm.

  • Injection Vol: 2.0 µL.

3. System Suitability Criteria (Acceptance Limits)

Before running samples, the standard must meet these criteria:

  • Tailing Factor:

    
    
    
  • Theoretical Plates:

    
    
    
  • RSD of Area (n=5):

    
    
    
Part 5: References
  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[2] Link

  • PubChem. (n.d.).[3][4] Compound Summary: 3-Chloro-5-(dimethylamino)benzoic acid.[1][5] National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on pKa and column selection).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Source for Phenyl-Hexyl advantages for amines).

Sources

Spectral Fingerprinting: Carboxylic Acid & Dimethylamino Moieties

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Elucidation in Drug Discovery

Executive Summary

In small molecule drug development, the coexistence of a carboxylic acid (-COOH) and a dimethylamino group [-N(CH₃)₂] often dictates the physicochemical behavior of a lead candidate. This guide moves beyond basic spectral assignment to address the dynamic interplay between these groups—specifically the zwitterionic equilibrium that can mask standard diagnostic peaks. As a Senior Application Scientist, I present a self-validating workflow to distinguish these moieties using Infrared (IR) spectroscopy, while objectively comparing its utility against Raman and NMR alternatives.

Part 1: The Spectral Landscape

The following analysis assumes a standard mid-IR range (4000–400 cm⁻¹).

1. Carboxylic Acid (-COOH): The "Broad" and the "Sharp"

The carboxylic acid moiety is defined by hydrogen bonding.[1][2][3][4] In the solid state or concentrated solution, it exists primarily as a dimer, which dramatically alters its spectral signature compared to the free monomer.

  • The O-H Stretch (3300–2500 cm⁻¹): This is the most distinct feature. Unlike the relatively narrow band of an alcohol, the acid O-H stretch is extremely broad and intense.[1] It frequently overlaps with C-H stretching bands, creating a "messy" or "overinflated" baseline in this region.[2][3]

  • The C=O Stretch (1760–1690 cm⁻¹): A strong, sharp peak. In conjugated systems (e.g., benzoic acid derivatives), this shifts to lower frequencies (~1690 cm⁻¹).

  • The C-O Stretch (1320–1210 cm⁻¹): A useful confirmatory peak, though often in the crowded fingerprint region.[5]

2. Dimethylamino [-N(CH₃)₂]: The "Silent" N-H

The dimethylamino group is a tertiary amine. Its most critical diagnostic feature is what is absent: the N-H stretch.

  • Absence of N-H Stretch (3500–3300 cm⁻¹): Unlike primary or secondary amines, the dimethylamino group lacks an N-H bond, leaving this region empty (unless water or other O-H sources are present).

  • N-Methyl C-H Stretches (2820–2760 cm⁻¹): This is a high-value expert identifier. The C-H bonds adjacent to the nitrogen lone pair experience a weakening effect (Bohlmann band effect), shifting their absorption to lower frequencies than typical alkane C-H stretches. This often appears as a "shoulder" or distinct peaks on the lower energy side of the main C-H region.

  • C-N Stretch (1250–1020 cm⁻¹): Generally medium to weak intensity.[6] While useful, it is less diagnostic than the N-methyl C-H bands due to overlap with other skeletal vibrations.

3. The Critical Junction: Zwitterion & Salt Formation

In drug development, these two groups frequently interact to form a salt (carboxylate anion and ammonium cation). This is the most common cause of misinterpretation.

  • Carboxylic Acid

    
     Carboxylate (COO⁻):  The diagnostic C=O (1710 cm⁻¹) disappears . It is replaced by two bands:
    
    • Asymmetric Stretch: 1650–1550 cm⁻¹ (Strong)

    • Symmetric Stretch: 1440–1360 cm⁻¹ (Medium)

  • Dimethylamino

    
     Dimethylammonium (R-NH⁺(CH₃)₂):  A broad N-H⁺ band appears in the 2700–2250 cm⁻¹ region, often showing multiple sub-bands (combination bands).
    
Part 2: Comparative Analysis of Alternatives

While IR is the workhorse for functional group ID, it is not always the superior tool for every scenario. The table below objectively compares IR against Raman and NMR for these specific moieties.

FeatureIR Spectroscopy Raman Spectroscopy ¹H NMR Spectroscopy
Primary Strength Polar bonds (C=O, O-H, N-H).Non-polar/Symmetric bonds (C=C, S-S, aromatics).Definitive structural connectivity.
Carboxylic Acid Detection Excellent. C=O is distinct; O-H is broad.[4][7]Weak. O-H is very weak; C=O is visible but less intense than in IR.Excellent. Acidic proton is highly deshielded (>10 ppm).
Dimethylamino Detection Good. Relies on N-CH₃ C-H shift and C-N.Excellent. C-N and methyl symmetric stretches are strong.Definitive. Singlet integrating to 6H (2.2–2.8 ppm).
Water Compatibility Poor. Water O-H masks key regions.Excellent. Water is Raman silent. Ideal for aqueous formulations.Variable. Requires deuterated solvents (

).
Sample Prep Minimal (ATR) to Moderate (KBr).None (Direct measurement through glass).High (Dissolution in specific solvents).[8][9]
Part 3: Experimental Protocol (Self-Validating)

Objective: To acquire a definitive spectrum of a solid pharmaceutical intermediate containing both moieties.

Method A: Attenuated Total Reflectance (ATR) - Recommended for Speed
  • Crystal Check: Ensure the Diamond/ZnSe crystal is clean. Run a background scan (air).

  • Sample Loading: Place ~5 mg of solid on the crystal.

  • Compression: Apply pressure using the anvil. Critical Step: Monitor the preview mode. Increase pressure until peak heights stabilize. This ensures maximum contact without crystal damage.

  • Acquisition: Collect 16-32 scans at 4 cm⁻¹ resolution.

  • Validation: Check the baseline. If it slopes heavily, the contact is poor. Reposition and re-clamp.

Method B: KBr Pellet - Recommended for Resolution & Salt ID

Why KBr? It allows for better separation of the "messy" O-H region compared to ATR.

  • Ratio: Mix sample with KBr (optical grade) in a 1:100 ratio.

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Causality: Large particles cause Christiansen effect (scattering), resulting in a sloped baseline.

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disk.

  • Acquisition: Collect 32 scans.

  • Hygroscopic Warning: If the sample is a salt (zwitterion), KBr can absorb moisture, creating a false water peak at 3400 cm⁻¹. Control: Run a blank KBr pellet first.

Part 4: Visualization & Logic
Diagram 1: Spectral Decision Tree

A logic flow for identifying the state of the molecule (Neutral vs. Zwitterion).

SpectralLogic Start Analyze Spectrum (3500 - 1000 cm⁻¹) CheckCO Check 1760-1690 cm⁻¹ (Sharp Peak?) Start->CheckCO AcidConfirmed C=O Present Likely Free Acid (-COOH) CheckCO->AcidConfirmed Yes AcidAbsent C=O Absent/Weak CheckCO->AcidAbsent No CheckOH Check 3300-2500 cm⁻¹ (Broad 'Messy' Band?) AcidConfirmed->CheckOH NeutralState Neutral State: Free Acid + Free Amine CheckOH->NeutralState Yes CheckAmine Check 2820-2760 cm⁻¹ (N-Methyl C-H Shoulder?) NeutralState->CheckAmine CheckCOO Check 1650-1550 cm⁻¹ (Asymmetric Stretch?) AcidAbsent->CheckCOO SaltState Salt/Zwitterion State: Carboxylate (COO⁻) + Ammonium (NH⁺) CheckCOO->SaltState Yes (Strong Band) SaltState->CheckAmine AmineConf Dimethylamino Confirmed CheckAmine->AmineConf Yes

Caption: Decision logic for distinguishing neutral species from zwitterionic salts based on carbonyl and carboxylate shifts.

Diagram 2: Experimental Workflow

From sample preparation to data validation.

Workflow Sample Solid Sample (Drug Candidate) Prep Preparation Choice Sample->Prep ATR ATR Method (Direct Contact) Prep->ATR Speed/Routine KBr KBr Pellet (1:100 Dilution) Prep->KBr High Res/Salt ID Check Pressure/Clarity Check ATR->Check Check Preview KBr->Check Check Translucency Acquire Acquisition (16-32 Scans) Check->Acquire Pass Process Baseline Correction & Peak Picking Acquire->Process

Caption: Step-by-step experimental workflow for IR acquisition using ATR or KBr techniques.

References
  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Link

  • Specac. (n.d.). Interpreting Infrared Spectra: Carboxylic Acids and Amines. Link

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Link

  • Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Link

  • Chemistry LibreTexts. (2022). IR Sample Preparation: A Practical Guide. Link

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-Chloro-5-(dimethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing a robust analytical system for 3-Chloro-5-(dimethylamino)benzoic acid. As this compound is often an intermediate or potential impurity in pharmaceutical manufacturing, its accurate quantification is paramount for process control and regulatory compliance. We will delve into the hierarchy of reference standards, detail a practical approach for in-house qualification when a pharmacopeial standard is unavailable, and compare validated analytical methodologies.

The Foundational Role of Analytical Reference Standards

In pharmaceutical analysis, the reference standard is the bedrock upon which the validity of all quantitative data rests. It is a highly purified and well-characterized substance used to confirm the identity, purity, and potency of a drug substance or to quantify impurities. The use of appropriate reference standards is mandated by regulatory bodies worldwide and is a core tenet of Good Manufacturing Practices (GMP).

Analytical method validation, a process required by the International Council for Harmonisation (ICH) guidelines, demonstrates that an analytical procedure is suitable for its intended purpose.[1][2] This validation is impossible without a reliable reference standard to serve as the benchmark for accuracy and precision.[3]

Sourcing and Qualification of a Reference Standard for 3-Chloro-5-(dimethylamino)benzoic acid

Causality Behind In-House Qualification: This process establishes metrological traceability, linking the in-house standard back to a recognized primary standard or to fundamental units of measurement, ensuring the data is scientifically sound and defensible.[5]

2.1. Comparison of Reference Standard Tiers

The selection of a standard dictates the level of trust and traceability associated with analytical results. The following table compares the characteristics of a primary pharmacopeial standard with an in-house qualified secondary standard.

FeaturePrimary Reference Standard (e.g., USP, EP)In-House Qualified Secondary Standard
Source National Metrology Institutes (e.g., NIST) or Pharmacopeias.[3]Commercial chemical supplier, followed by comprehensive in-house testing.
Certification Comes with a detailed certificate from the issuing body; often compliant with ISO 17034.[1][5]Characterized and certified by the user laboratory; documentation is internal.
Purity & Potency Extensively characterized with a stated potency and uncertainty.Must be determined via a rigorous characterization protocol (e.g., mass balance).
Traceability Direct metrological traceability to SI units or other primary standards.Traceability is established and documented by the qualifying laboratory.
Intended Use Used to calibrate and qualify secondary standards; critical assays.Routine analysis, quality control, and method validation.
Availability for Analyte Not currently available.Must be created by the user.
2.2. Workflow for In-House Reference Standard Qualification

The following workflow outlines the necessary steps to qualify a batch of high-purity 3-Chloro-5-(dimethylamino)benzoic acid as a working reference standard.

cluster_procurement Step 1: Procurement & Initial Assessment cluster_characterization Step 2: Comprehensive Characterization cluster_assignment Step 3: Potency Assignment & Documentation Procure Procure High-Purity Chemical (>98%) from a reputable supplier CoA_Review Review Supplier's Certificate of Analysis (CoA) Procure->CoA_Review Identity Identity Confirmation (MS, NMR, IR) CoA_Review->Identity Purity Purity Determination (HPLC-UV, GC-MS) Identity->Purity Non_Volatile Non-Volatile Impurities (Residue on Ignition) Purity->Non_Volatile Volatile Volatile Content (Loss on Drying, Karl Fischer) Non_Volatile->Volatile Mass_Balance Calculate Potency via Mass Balance [100% - (Organic + Inorganic + Water)] Volatile->Mass_Balance Documentation Create Internal Certificate of Analysis (Includes Potency, Uncertainty, Expiry) Mass_Balance->Documentation Storage Establish Storage Conditions & Re-qualification Schedule Documentation->Storage

In-house qualification workflow for a secondary reference standard.

Comparative Analytical Methodologies

The choice of analytical technique depends on the analyte's properties, the required sensitivity, and the sample matrix. For 3-Chloro-5-(dimethylamino)benzoic acid, High-Performance Liquid Chromatography (HPLC) is the primary technique of choice due to the compound's polarity and UV absorbance. Gas Chromatography (GC) serves as a potential alternative, particularly for confirmation.

3.1. Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is ideal for quantifying impurities in active pharmaceutical ingredients (APIs) and drug products. It offers excellent specificity, sensitivity, and robustness.

Principle: The method uses a nonpolar stationary phase (C18) and a polar mobile phase. The acidic mobile phase suppresses the ionization of the carboxylic acid group, increasing its retention on the column and ensuring a sharp, symmetrical peak shape. Detection is achieved by monitoring UV absorbance at a wavelength where the analyte absorbs strongly.

  • Instrumentation & Conditions:

    • HPLC System: Standard system with a quaternary pump, autosampler, column oven, and DAD or UV detector.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90:10 (A:B) to 10:90 (A:B) over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Diode Array Detector scanning, with quantification at the absorption maximum (e.g., ~245 nm, to be determined experimentally).

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the qualified 3-Chloro-5-(dimethylamino)benzoic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Working Standard & Linearity Solutions: Prepare a series of calibration standards by diluting the stock solution to cover the expected range of the impurity (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL).

    • Sample Solution: Accurately weigh the drug substance or product to be tested and dissolve in the diluent to a known concentration (e.g., 1 mg/mL).

  • Analysis and Quantification:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the diluent as a blank.

    • Inject the series of standard solutions to construct a calibration curve.

    • Inject the sample solutions.

    • Identify the analyte peak by retention time and quantify using the calibration curve.

3.2. Alternative Method: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identity confirmation and can be used for quantification, but it often requires derivatization for polar, non-volatile compounds like carboxylic acids.

Principle: Derivatization converts the polar carboxylic acid and amine groups into nonpolar, volatile esters and silyl-amines, allowing them to travel through the GC column. The mass spectrometer then provides highly specific detection and structural information based on the molecule's fragmentation pattern.

  • Derivatization:

    • Evaporate a known volume of the sample extract or standard solution to dryness under a stream of nitrogen.

    • Add 100 µL of Acetonitrile and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation & Conditions:

    • GC-MS System: Standard GC with a split/splitless injector coupled to a Mass Spectrometer.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 40-550.

Method Validation & Performance Comparison

A developed analytical method is not trustworthy until it has been validated. The following table summarizes the key validation parameters according to ICH Q2(R1) guidelines, providing a basis for comparing the performance of the proposed HPLC-UV method for impurity quantification.[3]

Validation ParameterPurposeTypical Acceptance Criteria for an Impurity Method
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (e.g., API, other impurities).Peak purity analysis (via DAD) should pass. No co-elution at the analyte's retention time in spiked placebo or degraded samples.
Linearity To demonstrate a proportional relationship between concentration and analytical response over a defined range.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Typically from the Limit of Quantification (LOQ) to 120% of the impurity specification limit.
Accuracy The closeness of test results to the true value.Recovery of spiked analyte should be within 80-120% at multiple concentrations (e.g., LOQ, 100%, 120% of spec limit).
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 10% for impurity analysis (can be higher at LOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; precision (RSD) and accuracy should be acceptable.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, column temp, flow rate) are slightly varied. System suitability must pass under all conditions.
Workflow Visualization

The following diagram illustrates the logical flow from method development through to routine sample analysis, grounding the entire process in the qualified reference standard.

cluster_foundation Foundation cluster_development Phase 1: Method Development & Validation cluster_routine Phase 2: Routine Analysis RefStd Qualified Reference Standard Develop Develop HPLC/GC Method RefStd->Develop Provides benchmark for accuracy Sample Prepare Sample & Standards RefStd->Sample Used for calibration & SST Validate Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) Develop->Validate SOP Write Standard Operating Procedure (SOP) Validate->SOP SOP->Sample Governs execution SST Perform System Suitability Test (SST) Sample->SST Analyze Analyze Samples SST->Analyze Report Calculate & Report Results Analyze->Report

Overall analytical workflow from standard qualification to routine use.

References
  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PubChemLite. (n.d.). 3-chloro-5-(dimethylamino)benzoic acid (C9H10ClNO2).
  • NIST. (n.d.). Benzoic acid, 3-chloro-. NIST Chemistry WebBook.
  • Certificate of Reference Material. (n.d.). National Institute of Metrology, China.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 3-(dimethylamino)- on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). 3-(Dimethylamino)benzoic acid, ≥97% (HPLC).
  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (2019). Trace Level Quantification of Genotoxic Impurity....
  • BAM Federal Institute for Materials Research and Testing. (n.d.). Certified Reference Materials Catalogue.
  • BenchChem. (2025). Application Note: HPLC Analysis of 3-(3,5-dichlorophenyl)benzoic acid.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Journal of Scientific and Industrial Research. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-5-(dimethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist Audience: Drug Discovery & Process Chemistry Teams[1][2]

Executive Safety Summary: The "Unknown" Protocol

As researchers, we frequently encounter "building blocks" like 3-Chloro-5-(dimethylamino)benzoic acid (C₉H₁₀ClNO₂).[1][2] While structurally related to common reagents, specific toxicological data for this exact substitution pattern is often absent from public registries (as confirmed by current PubChem and ECHA databases).[1][2]

The Core Directive: Do not treat the absence of a "Danger" signal as safety. When handling this compound, you must apply Universal Precautions for Functionalized Benzoates . The combination of a lipophilic chlorine atom and an electron-donating dimethylamino group suggests enhanced bioavailability compared to simple benzoic acid.[1][2]

Immediate Hazard Assumption (Precautionary Principle):

  • Primary Risk: Respiratory and Ocular Irritation (Dust).[1][2]

  • Secondary Risk: Dermal Absorption (facilitated by the dimethylamino/chloro moieties).[1][2]

  • Reactivity: Incompatible with strong oxidizers; zwitterionic behavior possible in solution.[1][2]

Hazard Profile & GHS Classification (Predicted)

Since experimental LD50 data is likely unavailable for this specific catalog number, we derive our safety posture from Structure-Activity Relationships (SAR) of close analogs (e.g., m-chlorobenzoic acid and 3-dimethylaminobenzoic acid).[1][2]

Hazard CategoryPredicted GHS CodeSignal WordPhysiological Mechanism
Skin Irritation H315 WarningAcidic functionality reacts with skin moisture; amino group may increase penetration.[1][2]
Eye Irritation H319 WarningMicro-crystalline dust causes mechanical and chemical abrasion to the cornea.[1][2]
STOT-SE (Resp) H335 WarningInhalation of dust triggers mucosal inflammation in the upper respiratory tract.[1][2]
Acute Toxicity Not Rated (Treat as H302)CautionAssume harmful if swallowed based on chlorobenzoic acid analogs.[1][2]

The PPE Shield: Layered Defense Strategy

Do not rely on generic lab safety rules. The specific chemical properties of 3-Chloro-5-(dimethylamino)benzoic acid dictate the following protective equipment.

A. Respiratory Protection (The Critical Vector)[1][2][3]
  • Risk: This compound is a solid powder.[1][2] Electrostatic charging during weighing is the #1 exposure vector.[1][2]

  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

  • Secondary PPE: If weighing outside a hood (not recommended) or during spill cleanup:

    • Minimum: N95 disposable respirator (protects against particulate).[1][2]

    • Preferred: P100 Half-face elastomeric respirator (if dust generation is visible).[1][2]

B. Ocular Protection
  • Standard: Chemical Safety Goggles (ANSI Z87.1).[1][2]

    • Why: Safety glasses with side shields are insufficient for fine powders, which can drift around lenses via air currents.[1][2] Goggles provide a seal.[1][2]

C. Dermal Protection (Glove Selection)
  • The Trap: Researchers often select gloves for the solute, but the solvent usually drives permeation.[1][2]

  • Solid Handling: Standard Nitrile (4 mil) is sufficient.[1][2]

  • Solution Handling:

    • If dissolved in Methanol/Ethanol: Nitrile (4 mil) – Good .[1][2]

    • If dissolved in DCM (Dichloromethane): Standard Nitrile fails in <5 minutes.[1][2] Use PVA (Polyvinyl Alcohol) or Silver Shield™ laminates.[1][2]

    • If dissolved in DMF/DMSO: Nitrile (Double gloved) – Acceptable for splash protection; change immediately upon contact.[1][2]

Operational Workflow: From Storage to Synthesis

This protocol minimizes static discharge and aerosolization.[1][2]

Step 1: Storage & Retrieval
  • Condition: Store in a cool, dry place. Keep container tightly closed.

  • Pre-Check: Verify the container integrity. If the compound has caked, do not break it up vigorously in the open; use a spatula inside the hood.[1][2]

Step 2: Weighing & Transfer (High Risk)[1][2]
  • Setup: Place the balance inside the fume hood. If this is impossible, use a static-dissipative balance enclosure .[1][2]

  • Anti-Static: Use an ionizing gun or anti-static brush on the weighing boat before adding the powder.[1][2] This prevents the "jumping powder" phenomenon common with amino-benzoic acids.[1][2]

  • Technique: Transfer using a micro-spatula. Do not pour from the bottle.

Step 3: Reaction & Solubilization
  • Addition: Add the solid to the solvent, not vice-versa, to prevent puff-back.[1][2]

  • Temperature: If heating is required, ensure the condenser is active before heating to prevent vapor phase transport of the sublimed solid.[1][2]

Step 4: Cleanup & Decontamination[1][2]
  • Solvent: The compound is acidic.[1][2] Use a dilute basic solution (e.g., 5% Sodium Bicarbonate) to neutralize residues on glass or benchtops, followed by water and ethanol.[1][2]

  • Waste: Dispose of as Halogenated Organic Waste (due to the Chlorine atom).[1][2] Do not mix with general organic waste if your facility segregates halogens.[1][2]

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling "Data-Poor" compounds like 3-Chloro-5-(dimethylamino)benzoic acid.

SafetyProtocol Start Start: Chemical Retrieval RiskAssess Risk Assessment (Data Poor Compound) Start->RiskAssess Sub_Solvent Is it in Solution? RiskAssess->Sub_Solvent PPE_Solid PPE: Solid Handling Nitrile + Goggles + Fume Hood Sub_Solvent->PPE_Solid No (Powder) PPE_Solvent PPE: Solvent Dependent Check Permeation Data Sub_Solvent->PPE_Solvent Yes Action_Weigh Action: Weighing (Use Anti-Static Tools) PPE_Solid->Action_Weigh Action_React Action: Synthesis PPE_Solvent->Action_React Action_Weigh->Action_React Waste Disposal: Halogenated Waste Stream Action_React->Waste

Caption: Decision matrix for PPE selection emphasizing the shift from solid-state handling to solvent-based risks.

Emergency Response (Self-Validating Systems)

A self-validating safety system means you are prepared before the accident happens.[1][2]

  • Eye Contact:

    • Immediate Action: Flush for 15 minutes.

    • Validation: Ensure the eyewash station tag is signed (checked weekly) and the water runs clear before you start your experiment.[1][2]

  • Skin Contact:

    • Immediate Action: Wash with soap and water.[1][2][3][4][5][6][7] Do not use ethanol (it may enhance absorption of the amine).[1][2]

    • Validation: Locate the nearest safety shower.[1][2][4]

  • Spill (Solid):

    • Protocol: Do not sweep (creates dust).[1][2][6] Cover with wet paper towels (to dampen) and scoop into a bag.

References

  • PubChem. (n.d.).[1][2] 3-Chloro-5-(dimethylamino)benzoic acid (Compound).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1][2] Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.